molecular formula C6H6N2O4 B1307236 2-Hydroxy-6-methoxy-3-nitropyridine CAS No. 26149-11-1

2-Hydroxy-6-methoxy-3-nitropyridine

Cat. No.: B1307236
CAS No.: 26149-11-1
M. Wt: 170.12 g/mol
InChI Key: RYLKVLKLMVFOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKVLKLMVFOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396577
Record name 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26149-11-1
Record name 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-6-methoxy-3-nitropyridine, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and a thorough characterization of the compound.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the development of novel pharmaceutical agents and functional materials. The presence of hydroxyl, methoxy, and nitro groups on the pyridine ring offers multiple sites for chemical modification, making it a versatile precursor for a wide range of more complex molecules.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound:

  • Method A: Direct nitration of 2-hydroxy-6-methoxypyridine.

  • Method B: Hydrolysis of 2-chloro-6-methoxy-3-nitropyridine.

This guide will focus on Method A, which is a more direct approach.

Synthesis Workflow

The synthesis of this compound via direct nitration involves the reaction of 2-hydroxy-6-methoxypyridine with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Synthesis_Workflow Start Starting Material: 2-Hydroxy-6-methoxypyridine Reaction Nitration Reaction Start->Reaction Reagents Nitrating Agent: Nitric Acid / Sulfuric Acid Reagents->Reaction Workup Quenching and Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product Final Product: This compound Purification->Product Characterization_Workflow Compound Synthesized Compound Purity Purity Assessment (TLC, HPLC) Compound->Purity Structure Structural Elucidation Compound->Structure Physical Physical Properties (Melting Point, Appearance) Compound->Physical Final Confirmed Structure & Purity Purity->Final NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->Final IR->Final MS->Final Physical->Final

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-6-methoxy-3-nitropyridine. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of related compounds and computational models. It also includes detailed experimental protocols for the synthesis and spectroscopic analysis of the compound, offering a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data has been estimated based on the known spectral characteristics of analogous structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5br s1H-OH
~8.10d1HH-4
~6.40d1HH-5
~3.90s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160.0C-2
~158.5C-6
~135.0C-4
~125.0C-3
~100.0C-5
~56.0-OCH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300BroadO-H stretch
3000 - 3100MediumAromatic C-H stretch
2850 - 2950MediumAliphatic C-H stretch (-OCH₃)
1620 - 1640StrongC=C aromatic ring stretch
1520 - 1560StrongAsymmetric NO₂ stretch
1340 - 1380StrongSymmetric NO₂ stretch
1250 - 1300StrongAryl-O stretch
1020 - 1080StrongAlkyl-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioRelative Intensity (%)Assignment
170High[M]⁺ (Molecular Ion)
155Medium[M - CH₃]⁺
140Medium[M - NO]⁺
124Low[M - NO₂]⁺
112Medium[M - CO - CH₃]⁺

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

This protocol is based on the nitration of 2-hydroxy-6-methoxypyridine.[1]

Materials:

  • 2-hydroxy-6-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-hydroxy-6-methoxypyridine in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 6.0 mL of fuming nitric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over 200 g of crushed ice with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse with an acquisition time of 2-3 seconds and a relaxation delay of 5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2-hydroxy-6-methoxypyridine reaction Nitration (H₂SO₄, HNO₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization / Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to 2-Hydroxy-6-methoxy-3-nitropyridine (CAS Number: 26149-11-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine. Due to the limited availability of public data on its specific biological activity and mechanism of action, this document focuses on the foundational chemical information critical for research and development.

Chemical and Physical Properties

General Properties

Property Value Source
Appearance White-like to light yellow crystalline powder.[1] Pipzine Chemicals
Physical State Solid (assumed).[1] Pipzine Chemicals
Solubility in Water Limited solubility is expected due to the balance of polar (hydroxyl, nitro) and non-polar (pyridine ring, methoxy) groups.[1] Pipzine Chemicals
Solubility in Organic Solvents Likely soluble in polar organic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Pipzine Chemicals

| Stability | The compound is expected to be stable under normal conditions, though the nitro group may impart reactivity under specific conditions.[1] | Pipzine Chemicals |

Safety Data

A specific Safety Data Sheet (SDS) for CAS number 26149-11-1 is not widely available. However, safety information for structurally related compounds provides a basis for handling and safety precautions. The following data is extrapolated from SDSs for 2-Amino-6-methoxy-3-nitropyridine, 2-Methoxy-6-methylpyridine, and 2-Hydroxy-3-nitropyridine.

Hazard Identification and Precautionary Measures

Hazard Class GHS Classification (Inferred) Precautionary Statements (Inferred)
Acute Toxicity (Oral) Category 4: Harmful if swallowed. P264: Wash hands, eyes and face thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation Category 2: Causes skin irritation. P280: Wear protective gloves/clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Eye Irritation Category 2A: Causes serious eye irritation. P280: Wear protective gloves/clothing and eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |

Storage and Handling:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.

  • Avoid exposure to high temperatures and humidity to prevent degradation.[1]

Experimental Protocols: Synthesis of this compound

There are three primary methods for the synthesis of this compound.[1] The selection of a particular method may depend on the availability of starting materials, desired yield and purity, and the scale of the reaction.

Method 1: From 2-Chloro-6-methoxypyridine

This method involves a diazotization reaction followed by nitration and hydrolysis.

  • Step 1: Diazotization: 2-Chloro-6-methoxypyridine is reacted with sodium nitrite in the presence of an acid to form a diazonium salt.

  • Step 2: Nitration: The diazonium salt is then treated with sodium nitrate and sulfuric acid to introduce the nitro group at the 3-position.

  • Step 3: Hydrolysis: The resulting intermediate is hydrolyzed using an alkali to yield this compound.

This method is characterized by harsher reaction conditions and requires careful temperature control to prevent the formation of by-products.[1]

Synthesis_Method_1 A 2-Chloro-6-methoxypyridine B Diazonium Salt Intermediate A->B  NaNO2, Acid   C 2-Chloro-6-methoxy-3-nitropyridine B->C  NaNO3, H2SO4   D This compound C->D  Alkali Hydrolysis  

Synthesis of this compound via Method 1.

Method 2: From 2-Methoxy-6-hydroxypyridine

This is a direct nitration method.

  • Step 1: Nitration: 2-Methoxy-6-hydroxypyridine is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group.

While the steps are simpler, the separation of the desired product from potential poly-nitrated by-products can be challenging.[1]

Synthesis_Method_2 A 2-Methoxy-6-hydroxypyridine B This compound A->B  HNO3, H2SO4  

Synthesis of this compound via Method 2.

Method 3: From 2-Methoxypyridine

This multi-step method offers milder reaction conditions and better control over the final product's purity and yield.[1]

  • Step 1: Nitration: 2-Methoxypyridine is nitrated using a reagent such as cerium ammonium nitrate in a suitable solvent to produce 2-methoxy-3-nitropyridine.

  • Step 2: Methoxylation: A methoxy group is introduced in the presence of an alkali solution and a methylating agent like dimethyl sulfate.

  • Step 3: Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the final product.

Synthesis_Method_3 A 2-Methoxypyridine B 2-Methoxy-3-nitropyridine A->B  Cerium Ammonium Nitrate   C Intermediate B->C  Dimethyl Sulfate, Alkali   D This compound C->D  Acidic/Basic Hydrolysis  

Synthesis of this compound via Method 3.

Potential Applications

This compound serves as a key intermediate in organic synthesis.[1] Its structural features, including the reactive nitro group and the modifiable hydroxyl and methoxy groups, make it a versatile building block for the synthesis of more complex molecules. In the pharmaceutical field, it holds potential as a lead compound for drug development, with possible applications in areas such as inflammation and oncology, although specific biological activities have not been extensively reported.[1]

Conclusion

This technical guide summarizes the currently available information on this compound (CAS 26149-11-1). While there is a lack of detailed, publicly accessible data on its biological effects and mechanism of action, the information on its chemical properties, inferred safety profile, and synthesis methods provides a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is required to fully elucidate its pharmacological potential.

References

Potential Therapeutic Targets of 2-Hydroxy-6-methoxy-3-nitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their ability to interact with a wide range of biological targets.[1] The specific class of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives presents a unique combination of functional groups—a hydroxypyridine core, a methoxy group, and a nitro group—that suggests a rich potential for therapeutic applications. The hydroxypyridinone (HOPO) moiety is a well-known metal-chelating pharmacophore, while nitropyridines have been investigated for a variety of biological activities, including antitumor and anti-inflammatory effects.[2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound derivatives, based on the known biological activities of structurally related compounds.

Potential Therapeutic Areas and Molecular Targets

The structural features of this compound derivatives suggest potential utility in two primary therapeutic areas: oncology and inflammatory diseases. The proposed molecular targets within these areas are discussed below.

Oncology

The pyridine nucleus is a common feature in many anticancer agents.[2][4] For derivatives of this compound, several potential mechanisms and targets can be postulated.

1. Metalloenzyme Inhibition:

Many enzymes crucial for cancer cell survival and proliferation are metalloenzymes. The 3-hydroxy-pyridin-4-one scaffold, isomeric to the 2-hydroxy-pyridine core, is known for its strong metal-chelating properties and has been explored for the inhibition of zinc-dependent metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3] Overexpression of HDACs is linked to poor prognosis in cancer, making them a key therapeutic target.[3]

  • Potential Targets: Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs).

2. Kinase Inhibition:

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Numerous pyridine-containing compounds have been developed as kinase inhibitors. For instance, certain pyridine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as well as receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis.[5][6]

  • Potential Targets: Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

3. Antimitotic Activity:

Some nitropyridine derivatives have demonstrated antimitotic activity, interfering with cell division.[7] This can occur through various mechanisms, including the inhibition of the incorporation of pyrimidine nucleosides into DNA and RNA.[7]

  • Potential Mechanism: Inhibition of nucleotide synthesis or incorporation into nucleic acids.

Table 1: Potential Anticancer Targets and Representative Inhibitory Data for Structurally Related Pyridine Derivatives

Target ClassSpecific TargetRelated Compound ClassRepresentative IC50Reference
MetalloenzymesHDAC6Hydroxypyridinone DerivativesSub-micromolar range[3]
KinasesCDK2Pyridine Derivatives0.24 µM[5]
KinasesEGFRPyridine Derivatives0.161 µM[6]
KinasesVEGFR-2Pyridine Derivatives0.141 µM[6]
Anti-inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases. The functional groups present in this compound derivatives suggest multiple avenues for anti-inflammatory activity.

1. Inhibition of Heme-Dependent Enzymes:

Derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory effects, which are thought to be related to their iron-chelating properties.[8] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent. Chelation of the iron cofactor could inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]

  • Potential Targets: Cyclooxygenase (COX-1, COX-2), Lipoxygenases (e.g., 5-LOX).

2. Phosphodiesterase 4 (PDE4) Inhibition:

Certain nitropyridine derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4).[2] PDE4 is a key enzyme in inflammatory cells that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and interleukins.

  • Potential Target: Phosphodiesterase 4 (PDE4).

Table 2: Potential Anti-inflammatory Targets and Representative Inhibitory Data for Structurally Related Pyridine Derivatives

Target ClassSpecific TargetRelated Compound ClassRepresentative IC50Reference
Heme-Dependent EnzymesCOX-2Pyrimidine Derivatives0.04 µM[9]
PhosphodiesterasesPDE4Nitropyridine DerivativesComparable to Rolipram[2]

Proposed Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound derivatives.

G cluster_0 Kinase Inhibition Pathway for Anticancer Activity GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor 2-Hydroxy-6-methoxy- 3-nitropyridine derivative Inhibitor->RTK

Figure 1: Proposed inhibition of receptor tyrosine kinase signaling.

G cluster_1 Anti-inflammatory Mechanism via PDE4 Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP Inflammation Decreased Pro-inflammatory Cytokine Production PKA->Inflammation Inhibitor 2-Hydroxy-6-methoxy- 3-nitropyridine derivative Inhibitor->PDE4 G cluster_2 General Workflow for Target Identification and Validation Synthesis Synthesis of This compound Derivatives Screening In Vitro Screening (e.g., Kinase Panel, COX Assay) Synthesis->Screening Hit_ID Hit Identification (Compounds with >50% inhibition at a given concentration) Screening->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Cell_Based Cell-Based Assays (e.g., Antiproliferation, Cytokine Release) Dose_Response->Cell_Based Mechanism Mechanism of Action Studies (e.g., Western Blot, Molecular Docking) Cell_Based->Mechanism In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models, Arthritis Models) Mechanism->In_Vivo

References

The Nitro Group: A Linchpin in the Reactivity of 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxy-3-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a nitro group on the pyridine ring profoundly influences its chemical reactivity, rendering the molecule susceptible to a range of transformations. This technical guide elucidates the pivotal role of the nitro group in directing the reactivity of this compound, with a focus on its electron-withdrawing effects, activation for nucleophilic aromatic substitution, and its utility as a synthetic handle for the introduction of other functional groups via reduction. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, supported by quantitative data and mechanistic diagrams to facilitate its application in research and drug development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. In this compound, the nitro group at the 3-position is a powerful electron-withdrawing group. This electronic perturbation deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[1][2] Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a diverse array of further chemical modifications. This guide will delve into the synthesis of the title compound and explore the key reactions where the nitro group plays a defining role.

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

One common approach involves the nitration of a pre-existing 2-hydroxy-6-methoxypyridine scaffold.[2] A second strategy begins with a suitably substituted pyridine and introduces the nitro group, followed by the installation or modification of other substituents.[2] A third method involves the hydrolysis of a related precursor like 2-chloro-6-methoxy-3-nitropyridine.[2]

Table 1: Comparison of Synthetic Methods for this compound

Starting MaterialReagents and ConditionsAdvantagesDisadvantages
2-Methoxy-6-hydroxypyridineNitric acid, Sulfuric acidFewer stepsPotential for polynitration, difficult separation
2-Chloro-6-methoxypyridine1. Sodium nitrite, Acid (diazotization) 2. Sodium nitrate, Sulfuric acid (nitration) 3. Alkali (hydrolysis)Acceptable yieldsHarsher reaction conditions, requires temperature control
2-Methoxypyridine1. Cerium ammonium nitrate (nitration) 2. Dimethyl sulfate, Alkali (methylation) 3. Acid or Base (hydrolysis)Milder reaction conditions, good yield and purityMore complex, multi-step process
Experimental Protocol: Nitration of 2-Methoxy-6-hydroxypyridine

This protocol is based on general nitration procedures for hydroxypyridines.

  • To a stirred solution of 2-methoxy-6-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Role of the Nitro Group in Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group significantly depletes the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this facilitates substitution reactions at the 2- and 4-positions.

A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion bearing a leaving group attacks the electron-deficient ring, leading to the substitution of a hydrogen atom.[3] While direct nucleophilic substitution on this compound is less documented, the principles are well-established for related 3-nitropyridine systems. For instance, in reactions of 2-R-3-nitropyridines with thiols, the nitro group itself can act as a leaving group, being displaced by the sulfur nucleophile.[4]

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution on a 3-Nitropyridine

G cluster_0 Nucleophilic Attack Start 3-Nitropyridine Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + Nu- Product Substituted Pyridine Intermediate->Product - X-

Caption: Nucleophilic attack on the electron-deficient ring forms a stable Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity.

Experimental Protocol: Thiolation of a 2-Substituted-3-nitropyridine (Illustrative)

This protocol is adapted from the study of nucleophilic substitution on 2-methyl-3-nitropyridines and serves as a representative procedure.[4]

  • To a solution of the 2-substituted-3-nitropyridine (1.0 eq) in dimethylformamide (DMF), the corresponding thiol (1.2 eq) and potassium carbonate (2.0 eq) are added.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 2: Representative Yields for Nucleophilic Substitution of 3-Nitropyridines

SubstrateNucleophileProductYield (%)Reference
2-Methyl-3,5-dinitropyridineBenzylthiol2-Methyl-3-benzylthio-5-nitropyridine85[4]
2-(Arylvinyl)-3-nitropyridineThiophenol2-(Arylvinyl)-3-phenylthiopyridine70-90[4]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization, such as diazotization, acylation, and alkylation. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.

Diagram 2: Experimental Workflow for Nitro Group Reduction

G Start 2-Hydroxy-6-methoxy- 3-nitropyridine Reaction Reduction Reaction Start->Reaction Reagents Reducing Agent (e.g., H2/Pd-C, SnCl2, Fe/HCl) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product 3-Amino-2-hydroxy- 6-methoxypyridine Purification->Product

Caption: A typical workflow for the reduction of a nitro group to an amine, involving the reaction, workup, and purification steps.

Common Reducing Agents and Conditions

Table 3: Reagents for the Reduction of Aromatic Nitro Compounds

ReagentConditionsAdvantagesDisadvantages
H₂, Pd/CMethanol or Ethanol, room temperature, atmospheric or elevated pressureHigh yields, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes)
SnCl₂·2H₂OConcentrated HCl, Ethanol, refluxChemoselective, tolerates many functional groupsStoichiometric amounts of tin salts are produced as waste
Fe, HClWater, Ethanol, refluxInexpensive, effectiveRequires acidic conditions, large amount of iron sludge
Sodium Dithionite (Na₂S₂O₄)Water, Ammonia, heatMild conditionsCan be sluggish, may require a phase-transfer catalyst
Experimental Protocol: Reduction using Stannous Chloride

This protocol is based on the reduction of a similar compound, 2-amino-6-methoxy-3-nitropyridine.[5]

  • To a solution of this compound (1.0 eq) in concentrated hydrochloric acid, stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added portion-wise at room temperature.

  • The reaction mixture is then heated to 50-60 °C and stirred for 2-3 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and the pH is adjusted to 8-9 with a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.

  • The resulting slurry is filtered, and the filter cake is washed with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The filtrate is extracted with the same organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield 3-Amino-2-hydroxy-6-methoxypyridine.

Spectroscopic Data

Table 4: Representative Spectroscopic Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Amino-6-methoxy-3-nitropyridine(DMSO-d₆) δ 6.75-6.77 (d, 1H), 8.38-8.40 (d, 1H)Not reported[5]
2-Chloro-6-methoxy-3-nitropyridineNot reportedAvailable in some databases[6]

Conclusion

The nitro group in this compound is not merely a substituent but a powerful control element that dictates the molecule's reactivity. Its strong electron-withdrawing properties activate the pyridine ring for nucleophilic attack, enabling the introduction of a variety of functional groups. Furthermore, the nitro group itself serves as a versatile synthetic handle that can be readily transformed into an amino group, opening up a vast landscape of subsequent chemical modifications. A thorough understanding of the role of the nitro group, as detailed in this guide, is essential for the effective utilization of this compound as a key building block in the synthesis of complex molecules for pharmaceutical and other applications. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to harness the unique reactivity of this important heterocyclic compound.

References

2-Hydroxy-6-methoxy-3-nitropyridine: A Fragment for Drug Discovery - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxy-3-nitropyridine is a substituted pyridine derivative that holds potential as a fragment in drug discovery campaigns. Its structural features, including a hydrogen bond donor and acceptor, as well as a modifiable nitro group, make it an attractive starting point for the development of more complex and potent inhibitors for various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this fragment. While specific quantitative biological data for this exact fragment is not extensively available in the public domain, this document outlines detailed, generalized experimental protocols for fragment screening and characterization that are directly applicable. Furthermore, it discusses the broader context of nitropyridines in medicinal chemistry and their potential to modulate various signaling pathways.

Introduction to this compound as a Drug Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The core principle of FBDD lies in screening small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. This compound fits the profile of a typical fragment with its low molecular weight and presence of key functional groups that can engage in interactions with protein targets. The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs.[1] The substituents on this particular fragment offer multiple points for chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common synthetic precursors are presented in Table 1. These properties are crucial for assessing its suitability as a drug fragment and for designing screening experiments.

PropertyThis compound2-Chloro-6-methoxy-3-nitropyridine2-Amino-6-methoxy-3-nitropyridine
Molecular Formula C₆H₆N₂O₄[2]C₆H₅ClN₂O₃[3]C₆H₇N₃O₃[4]
Molecular Weight 170.12 g/mol 188.57 g/mol [3]169.14 g/mol [4]
Appearance White to light yellow crystalline powder[2]Powder-
Melting Point Not specified78-80 °CNot specified
CAS Number 26149-11-138533-61-8[3]73896-36-3[4]

Synthesis

Several synthetic routes to this compound have been reported, primarily utilizing commercially available pyridine derivatives. The choice of a particular method may depend on the desired scale, purity, and available starting materials.

Synthesis from 2-Chloro-6-methoxypyridine

One common method involves the nitration and subsequent hydrolysis of 2-chloro-6-methoxypyridine.[2]

  • Step 1: Nitration. 2-chloro-6-methoxypyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.

  • Step 2: Hydrolysis. The resulting 2-chloro-6-methoxy-3-nitropyridine is then subjected to hydrolysis under basic conditions to replace the chloro group with a hydroxyl group, yielding the final product.

Synthesis from 2-Hydroxy-6-methoxypyridine

An alternative route starts from 2-hydroxy-6-methoxypyridine.[2]

  • Step 1: Nitration. Direct nitration of 2-hydroxy-6-methoxypyridine with a mixture of nitric acid and sulfuric acid can yield the desired product. Careful control of reaction conditions is necessary to avoid over-nitration.

Synthesis from 2-Methoxypyridine

A multi-step synthesis starting from 2-methoxypyridine offers another pathway.[2]

  • Step 1: Nitration. 2-methoxypyridine is nitrated to give 2-methoxy-3-nitropyridine.

  • Step 2: Hydrolysis. The methoxy group at the 2-position is then selectively hydrolyzed to a hydroxyl group under acidic or basic conditions.

Experimental Protocols for Fragment Screening and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding and can provide structural information about the binding site.[5][6][7]

Protocol: 1H-15N HSQC-based Screening

  • Protein Preparation: Express and purify the target protein with 15N isotopic labeling. Prepare a stock solution of the protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5-10% D₂O).

  • Fragment Preparation: Prepare a stock solution of this compound (typically 10-100 mM) in a deuterated solvent (e.g., DMSO-d₆) compatible with the protein and buffer.

  • Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.

    • Add a specific concentration of the fragment to the protein sample (final fragment concentration typically 10-100 fold molar excess over the protein).

    • Acquire a second 1H-15N HSQC spectrum.

  • Data Analysis: Compare the two spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate binding. The residues exhibiting the largest CSPs can help to identify the binding site.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events and the determination of binding kinetics and affinity.[8][9][10]

Protocol: Fragment Screening using SPR

  • Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer). A typical concentration range for fragment screening is 1 µM to 1 mM.

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[11][12][13]

Protocol: Co-crystallization or Soaking

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Introduction:

    • Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

    • Soaking: Transfer existing protein crystals into a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

Potential Biological Activity and Signaling Pathways

The nitropyridine scaffold is present in a number of biologically active molecules.[1][[“]] Derivatives of nitropyridines have been reported to exhibit a range of activities, including:

  • Kinase Inhibition: The pyridine ring can act as a hinge-binder in the ATP-binding site of kinases.[15][16][17] The substituents on this compound could be modified to improve potency and selectivity.

  • Protease Inhibition: Nitropyridine-containing compounds have been explored as inhibitors of various proteases.[18][19]

  • Antiviral and Antibacterial Activity: The nitropyridine moiety is found in compounds with activity against various pathogens.[20]

While no specific signaling pathways have been reported to be modulated by this compound, its potential to target key enzyme families like kinases and proteases suggests that it could be developed into inhibitors that affect major cellular signaling cascades involved in cancer, inflammation, and infectious diseases.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate typical workflows in fragment-based drug discovery that would be applied to this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization NMR NMR Screening Hit_Validation Hit Validation NMR->Hit_Validation SPR SPR Screening SPR->Hit_Validation Xray X-ray Crystallography Xray->Hit_Validation Binding_Affinity Binding Affinity (Kd) Hit_Validation->Binding_Affinity Structure Co-crystal Structure Hit_Validation->Structure Ligand_Efficiency Ligand Efficiency (LE) Binding_Affinity->Ligand_Efficiency SAR Structure-Activity Relationship (SAR) Ligand_Efficiency->SAR Structure->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Fragment_Library This compound (in Fragment Library) Fragment_Library->NMR Primary Screen Fragment_Library->SPR Primary Screen Fragment_Library->Xray Primary Screen

General workflow for fragment-based drug discovery.

SPR_Protocol cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment over Protein and Reference Surface Immobilize->Inject Prepare_Fragment Prepare Fragment Dilutions Prepare_Fragment->Inject Monitor Monitor SPR Signal (RU) Inject->Monitor Subtract_Ref Subtract Reference Signal Monitor->Subtract_Ref Fit_Data Fit Data to Binding Model Subtract_Ref->Fit_Data Determine_Kd Determine Kd Fit_Data->Determine_Kd

Workflow for an SPR-based fragment screening experiment.

Conclusion

This compound represents a promising, yet underexplored, fragment for drug discovery. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for medicinal chemistry efforts. While specific biological data for this fragment is currently lacking in publicly accessible literature, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to initiate their own investigations. The application of modern biophysical screening techniques, coupled with structure-based design, could unlock the potential of this and related nitropyridine fragments for the development of novel therapeutics. The absence of published data also highlights an opportunity for new research in this area.

References

In Silico Modeling of 2-Hydroxy-6-methoxy-3-nitropyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Ligand Preparation and Conformational Analysis

The initial step in any in silico modeling study is the preparation of the ligand's three-dimensional structure and an understanding of its conformational landscape.

Experimental Protocol: Ligand Preparation
  • 2D Sketching and 3D Conversion: The 2D structure of 2-Hydroxy-6-methoxy-3-nitropyridine is drawn using a chemical sketching tool (e.g., ChemDraw or MarvinSketch). This 2D representation is then converted to an initial 3D structure using a program like Open Babel.

  • Protonation State and Tautomerism: The protonation state at physiological pH (7.4) should be determined. For this compound, the hydroxyl group can exist in equilibrium with its keto tautomer. Both forms should be considered in subsequent analyses.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a force field such as MMFF94 or UFF to obtain a low-energy starting conformation.

Experimental Protocol: Conformational Search

A systematic or stochastic conformational search is performed to identify the low-energy conformers of the molecule. This can be achieved using methods like:

  • Systematic Rotational Search: Dihedral angles of rotatable bonds (e.g., the C-O bond of the methoxy group) are systematically rotated to generate a comprehensive set of conformers.

  • Stochastic Methods (e.g., Monte Carlo): Random changes are made to the molecular geometry, and the new conformation is accepted or rejected based on its energy.

The resulting conformers are then clustered, and the lowest energy conformers are selected for further studies.

Hypothetical Target Identification and Molecular Docking

As no specific biological targets for this compound have been definitively identified in the available literature, a hypothetical target identification and docking protocol is proposed. Based on the functional groups present, potential targets could include kinases, transferases, or other enzymes where hydrogen bonding and aromatic interactions are critical for ligand binding. For the purpose of this guide, we will consider a hypothetical protein kinase as a potential target.

Experimental Protocol: Molecular Docking
  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using a force field (e.g., Kollman charges).[3]

  • Active Site Definition: The binding site is defined. This is typically the location of the co-crystallized ligand in the PDB structure or a site identified by binding site prediction algorithms. A grid box is generated around the active site to define the search space for the docking algorithm.[3]

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina, Glide, or GOLD. These programs explore various orientations and conformations of the ligand within the protein's active site and calculate a binding affinity score for each pose.[3] A Lamarckian Genetic Algorithm is commonly used for the conformational search.[3]

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are visualized and documented.[3]

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical docking scores and key interactions for this compound and its tautomer against a hypothetical protein kinase.

LigandDocking Score (kcal/mol)Key Hydrogen Bond InteractionsOther Key Interactions
This compound-8.2Hydroxyl H with Asp184; Nitro O with Lys72Pi-stacking with Phe121
Keto Tautomer-7.5Carbonyl O with Lys72; NH with Asp184Hydrophobic interaction with Leu130

Molecular Dynamics Simulation

To investigate the stability of the ligand-protein complex and to gain insights into the dynamic nature of the interactions, a molecular dynamics (MD) simulation is performed.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup: The best-ranked docked pose of the this compound-protein complex is selected as the starting structure. The complex is solvated in a periodic box of explicit water molecules (e.g., TIP3P water model), and counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes. This is often done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run: A production MD simulation is run for a significant time scale (e.g., 50-100 ns) to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and to monitor the persistence of key intermolecular interactions over time.

Data Presentation: Hypothetical MD Simulation Data

The following table presents hypothetical data that would be extracted from an MD simulation trajectory.

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.80.3The protein backbone remains stable throughout the simulation.
Ligand RMSD (Å)0.90.2The ligand maintains a stable binding pose within the active site.
Hydrogen Bond Occupancy (Asp184-Ligand)85%10%A persistent hydrogen bond is formed between the ligand and Asp184.

Visualizations

Proposed In Silico Workflow

in_silico_workflow cluster_ligand_prep Ligand Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_results Analysis & Interpretation ligand_2d 2D Structure of This compound ligand_3d 3D Structure Generation ligand_2d->ligand_3d energy_min_ligand Energy Minimization ligand_3d->energy_min_ligand conformers Conformational Analysis energy_min_ligand->conformers docking Molecular Docking Simulation conformers->docking protein_prep Protein Target Preparation active_site Active Site Definition protein_prep->active_site active_site->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis system_setup System Setup (Solvation) pose_analysis->system_setup energy_min_system Energy Minimization system_setup->energy_min_system equilibration Equilibration (NVT, NPT) energy_min_system->equilibration production_md Production MD Run equilibration->production_md trajectory_analysis Trajectory Analysis production_md->trajectory_analysis binding_affinity Binding Affinity Prediction trajectory_analysis->binding_affinity interaction_stability Interaction Stability trajectory_analysis->interaction_stability

Caption: Proposed computational workflow for in silico modeling.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor protein_kinase Protein Kinase (Hypothetical Target) receptor->protein_kinase downstream_protein Downstream Protein protein_kinase->downstream_protein proliferation Cell Proliferation downstream_protein->proliferation survival Cell Survival downstream_protein->survival ligand 2-Hydroxy-6-methoxy- 3-nitropyridine ligand->protein_kinase Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the initial characterization of this compound as a potential drug candidate. By following the proposed workflow of ligand preparation, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecule's conformational preferences, potential biological targets, binding affinity, and the stability of its interactions. The methodologies and data presentation formats described herein provide a framework for future computational studies on this and related compounds, paving the way for more focused and efficient experimental validation in the drug discovery pipeline.

References

The Promising Scaffold: Unlocking Novel Bioactive Compounds from 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved drugs. The strategic functionalization of this heterocycle offers a versatile platform for the discovery of novel therapeutic agents. Among the vast array of pyridine-based starting materials, 2-Hydroxy-6-methoxy-3-nitropyridine has emerged as a particularly promising, yet underexplored, precursor for the synthesis of a diverse range of bioactive compounds. Its unique arrangement of electron-donating (hydroxy and methoxy) and electron-withdrawing (nitro) groups on the pyridine core imparts distinct reactivity, paving the way for the generation of molecular entities with potential applications in oncology, infectious diseases, and beyond. This technical guide provides an in-depth overview of the synthesis of bioactive molecules derived from this compound, complete with experimental methodologies, quantitative biological data, and insights into their mechanisms of action.

Synthesis of Bioactive Derivatives: A Modular Approach

The chemical versatility of this compound allows for a modular approach to the synthesis of novel compounds. Key reactive sites on the molecule, including the hydroxyl group, the nitro group, and the pyridine ring itself, can be selectively modified to generate a library of derivatives.

Etherification of the Hydroxyl Group

The hydroxyl group at the 2-position serves as a convenient handle for introducing a variety of substituents through etherification reactions. This approach has been successfully employed to synthesize a series of pyridoxazinone derivatives with notable antimicrobial properties.

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group at the 3-position is a key functional group that can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including amidation and the construction of fused heterocyclic systems. For instance, the reduction of the related 2-amino-6-methoxy-3-nitropyridine is a critical step in the synthesis of 2,3-diamino-6-methoxypyridine, a valuable building block in medicinal chemistry and other applications.[1]

Experimental Protocols

General Synthesis of N-Hydroxy-pyridoxazinone Derivatives

A representative experimental protocol for the synthesis of antimicrobial pyridoxazinone derivatives, adapted from methodologies for structurally similar compounds, is provided below.[2][3]

Step 1: O-alkylation of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, the desired 2-bromoalkanoic ester (1.2 eq) is added, and the reaction mixture is heated to 60-80°C for 4-6 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization

The product from Step 1 (1.0 eq) is dissolved in a solvent system such as ethanol/water. A reducing agent, for instance, sodium dithionite (3.0 eq), is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the N-hydroxy-pyridoxazinone derivative, which can be further purified by recrystallization or column chromatography.

Bioactive Compounds and Their Quantitative Data

While the direct exploration of bioactive compounds from this compound is an emerging area, data from structurally related nitropyridine derivatives provide compelling evidence of its potential. The following table summarizes the biological activities of representative compounds derived from similar nitropyridine scaffolds.

Compound ClassStarting Material ScaffoldTarget/OrganismBiological Activity (IC50/MIC)Reference
Pyridoxazinones3-Hydroxy-2-nitropyridineCandida albicansMIC: 62.5 µg/mL[2]
Enterococcus faecalisMIC: 7.8 µg/mL[2]
GSK3 Inhibitors2-Amino-6-chloro-3-nitropyridineGlycogen Synthase Kinase-3IC50: 8 nM[2]
JAK2 Inhibitors2-Chloro-5-methyl-3-nitropyridineJanus Kinase 2IC50: 8.5–12.2 µM[2]
Anticancer Agents2-Amino-5-nitropyridineVarious Cancer Cell Lines-[2]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of discovery and the potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Bioactive Compound Discovery

experimental_workflow start This compound synthesis Chemical Synthesis (e.g., Etherification, Reduction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (Antimicrobial, Anticancer assays) purification->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active Compound in_vivo In Vivo Studies lead_opt->in_vivo clinical Clinical Development in_vivo->clinical

Caption: A generalized workflow for the discovery of bioactive compounds starting from this compound.

Potential Kinase Inhibition Signaling Pathway

The discovery of potent kinase inhibitors derived from nitropyridine scaffolds suggests that compounds synthesized from this compound may also target key signaling pathways implicated in diseases like cancer.

kinase_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation inhibitor Nitropyridine-derived Kinase Inhibitor inhibitor->akt

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors in cancer therapy.

Conclusion and Future Directions

This compound represents a versatile and valuable starting material for the synthesis of novel bioactive compounds. The presence of multiple, differentially reactive functional groups allows for the creation of diverse chemical libraries. While research directly utilizing this specific scaffold is in its early stages, the promising biological activities of structurally related nitropyridine derivatives, particularly in the areas of antimicrobial and anticancer research, strongly suggest that this compound is a fertile ground for the discovery of next-generation therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological screening and mechanistic studies, to fully unlock its therapeutic potential.

References

The Privileged Scaffold of 2-Hydroxy-6-methoxy-3-nitropyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of privileged scaffolds playing a pivotal role. Among these, the 2-hydroxy-6-methoxy-3-nitropyridine core has emerged as a versatile and valuable starting point for the development of a diverse array of biologically active molecules. Its unique electronic and structural features, including the presence of a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a methoxy-substituted pyridine ring, provide a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide delves into the synthesis, functionalization, and therapeutic potential of this privileged scaffold, with a focus on its application in the discovery of novel anticancer agents and kinase inhibitors.

Physicochemical Properties and Synthesis

This compound typically presents as a white to light yellow crystalline powder.[1] Its compact structure, featuring nitrogen and oxygen atoms, suggests a density that may be greater than water.[1]

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. A common approach involves the nitration of a corresponding pyridine precursor. For instance, 2-chloro-6-methoxypyridine can be nitrated using a mixture of concentrated sulfuric acid and nitric acid.[2] The resulting 2-chloro-6-methoxy-3-nitropyridine can then be hydrolyzed to afford the desired product. Another strategy begins with 2-methoxy-6-hydroxypyridine, which is directly nitrated with a mixed acid solution.[1] A multi-step synthesis starting from 2-methoxypyridine has also been described, involving nitration followed by methoxylation and subsequent hydrolysis.[1]

The this compound Scaffold in Anticancer Drug Discovery

The pyridine ring is a well-established pharmacophore in a multitude of approved drugs, and its derivatives are actively investigated for their anticancer properties. The this compound scaffold, in particular, offers several avenues for the development of novel antineoplastic agents. The nitro group can be readily reduced to an amino group, providing a key handle for further derivatization and the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.

While specific quantitative data for a series of this compound derivatives with potent, direct anticancer activity remains an area of active research, the broader class of pyridinone-containing compounds has demonstrated significant potential. These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Kinase Inhibition: A Promising Avenue for Therapeutic Intervention

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The this compound scaffold is an attractive starting point for the design of novel kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinase active sites. The diverse substitution patterns possible on the pyridine ring allow for the fine-tuning of interactions with other regions of the ATP-binding pocket to achieve both potency and selectivity.

Although a comprehensive SAR study with quantitative IC50 values for a series of this compound derivatives targeting specific kinases is not yet widely published, the general principles of kinase inhibitor design can be applied to this scaffold.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of precursors and the evaluation of the cytotoxic activity of resulting derivatives.

Synthesis of 2,6-dichloro-3-nitropyridine

A foundational precursor, 2,6-dichloro-3-nitropyridine, can be synthesized through the nitration of 2,6-dichloropyridine.

Procedure:

  • To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid at 20–25 °C with constant stirring.

  • To this solution, add 75.0 g of concentrated nitric acid (98.0%) dropwise, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50 °C and pour it into ice water.

  • Filter the resulting precipitate and wash it with water.

  • Dry the wet cake to yield 2,6-dichloro-3-nitropyridine.[2]

General Procedure for In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[3]

Visualizing the Potential: Logical Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key logical relationships and experimental workflows.

Synthesis_Logic Start Starting Materials (e.g., 2,6-Dichloropyridine) Nitration Nitration (H2SO4/HNO3) Start->Nitration Intermediate Key Intermediate (2-Chloro-6-methoxy-3-nitropyridine) Nitration->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Scaffold Privileged Scaffold (this compound) Hydrolysis->Scaffold Derivatization Chemical Derivatization (e.g., Reduction, Substitution) Scaffold->Derivatization Library Compound Library Derivatization->Library

Caption: Synthetic pathway to the privileged scaffold and its derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Scaffold 2-Hydroxy-6-methoxy- 3-nitropyridine Scaffold Library Synthesize Derivative Library Scaffold->Library Purification Purification & Structural Confirmation (NMR, MS) Library->Purification Primary_Screen Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (e.g., Kinase Assays) Hit_ID->Secondary_Screen Lead_Selection Lead Selection Secondary_Screen->Lead_Selection SAR Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Opt Optimized Lead Compound ADME_Tox->Lead_Opt

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. Its synthetic accessibility and the versatility of its functional groups allow for the creation of diverse chemical libraries amenable to systematic structure-activity relationship studies. Further exploration of this privileged core is warranted to unlock its full potential in addressing unmet medical needs. As more research is conducted and published, a clearer picture of the specific biological targets and therapeutic applications of its derivatives will undoubtedly emerge, solidifying its place in the medicinal chemist's toolbox.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Aryl-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 2-aryl-6-methoxy-3-nitropyridine derivatives via a two-step synthetic sequence involving chlorination of the corresponding 2-hydroxypyridine followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[1][2] This protocol addresses the coupling of aryl boronic acids to the 2-position of the 6-methoxy-3-nitropyridine scaffold. Direct coupling of the 2-hydroxy-6-methoxy-3-nitropyridine is challenging. Therefore, a more robust two-step approach is recommended: first, the conversion of the hydroxyl group to a more reactive chloro group, followed by the Suzuki-Miyaura coupling. The electron-withdrawing nature of the nitro group and the pyridine ring makes the 2-chloro-6-methoxy-3-nitropyridine an excellent substrate for the Suzuki-Miyaura reaction.[3]

Experimental Protocols

Part 1: Chlorination of this compound

This procedure details the conversion of the 2-hydroxy group to a 2-chloro group, activating the substrate for the subsequent cross-coupling reaction. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).[4]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Toluene or other high-boiling inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq). The reaction can be run neat or in a high-boiling solvent like toluene. The addition of a base like pyridine (1.0 eq) may be beneficial.[4]

  • Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 2-4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude 2-chloro-6-methoxy-3-nitropyridine can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-nitropyridine

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-6-methoxy-3-nitropyridine with a variety of arylboronic acids. The conditions provided are a general starting point and may require optimization for specific substrates.[5]

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-6-methoxy-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[5]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for 4-18 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-aryl-6-methoxy-3-nitropyridine.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with various arylboronic acids, which can serve as a starting point for the optimization of the reaction with 2-chloro-6-methoxy-3-nitropyridine.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Typical YieldReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100-1104-12Good to Excellent[5]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent[5]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8012Good[6]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3)THF5012-18Moderate to Good[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the two-step synthesis of 2-aryl-6-methoxy-3-nitropyridine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Suzuki-Miyaura Coupling Start 2-Hydroxy-6-methoxy- 3-nitropyridine Reagents1 POCl3 (Optional: Pyridine, Toluene) Start->Reagents1 Add Reaction1 Reflux (110-140 °C) 2-4 h Reagents1->Reaction1 Heat Workup1 Quench with ice Neutralize (NaHCO3) Extraction Reaction1->Workup1 Cool & Purification1 Column Chromatography or Recrystallization Workup1->Purification1 Intermediate 2-Chloro-6-methoxy- 3-nitropyridine Purification1->Intermediate Reagents2 Arylboronic Acid Pd Catalyst, Ligand, Base Intermediate->Reagents2 Combine Reaction2 Heat (80-110 °C) 4-18 h Reagents2->Reaction2 Heat Workup2 Aqueous Workup Extraction Reaction2->Workup2 Cool & Purification2 Column Chromatography Workup2->Purification2 Product 2-Aryl-6-methoxy- 3-nitropyridine Purification2->Product

Caption: Workflow for the synthesis of 2-aryl-6-methoxy-3-nitropyridine.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_intermediate1 R¹-Pd(II)Ln-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_intermediate2 R¹-Pd(II)Ln-R² pd_intermediate1->pd_intermediate2 transmetalation Transmetalation transmetalation->pd_intermediate1 pd_intermediate2->pd0 product R¹-R² pd_intermediate2->product reductive_elimination Reductive Elimination reductive_elimination->pd_intermediate2 aryl_halide R¹-X (2-Chloro-6-methoxy- 3-nitropyridine) boronic_acid R²-B(OR)₂ (Arylboronic Acid) base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Hydroxy-6-methoxy-3-nitropyridine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of kinase inhibitors, particularly those with a pyridopyrimidine core, utilizing 2-Hydroxy-6-methoxy-3-nitropyridine as a key starting material. The following protocols and data are collated from established synthetic methodologies and provide a framework for the development of novel kinase inhibitors.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. The pyridine and fused pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. This compound is a versatile precursor that, through a series of chemical transformations, can be elaborated into a variety of kinase inhibitors. This document outlines a general synthetic strategy, detailed experimental protocols, and the biological activity of representative compounds.

The overall synthetic strategy involves the initial conversion of this compound to a more reactive intermediate, 2-chloro-6-methoxy-3-nitropyridine. Subsequent nucleophilic substitution of the chloro group, reduction of the nitro group to an amine, and cyclization with appropriate reagents can lead to the formation of a pyridopyrimidine core. Further functionalization through cross-coupling reactions allows for the introduction of diverse substituents to modulate kinase inhibitory activity and pharmacokinetic properties.

Synthetic Pathway Overview

The synthesis of kinase inhibitors from this compound can be conceptualized in the following multi-step sequence. This pathway is designed to build complexity and introduce key pharmacophoric features required for kinase inhibition.

Synthesis_Pathway A 2-Hydroxy-6-methoxy- 3-nitropyridine B 2-Chloro-6-methoxy- 3-nitropyridine A->B Chlorination C 2-Amino-6-methoxy- 3-nitropyridine Derivative B->C Amination (e.g., Buchwald-Hartwig) D 2,3-Diamino-6-methoxy- pyridine Derivative C->D Nitro Reduction E Pyridopyrimidine Core D->E Cyclization F Functionalized Kinase Inhibitor E->F Functionalization (e.g., Suzuki Coupling)

Caption: General synthetic pathway from the precursor to the final inhibitor.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of kinase inhibitors from this compound.

Protocol 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

This protocol describes the conversion of the starting material to a key intermediate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene, anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-methoxy-3-nitropyridine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-methoxy-3-nitropyridine

This protocol details the introduction of an amino group at the 2-position of the pyridine ring.

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine

  • Desired primary or secondary amine (e.g., aniline derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In an oven-dried Schlenk flask, combine 2-chloro-6-methoxy-3-nitropyridine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-amino-6-methoxy-3-nitropyridine derivative.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a crucial step for subsequent cyclization.

Materials:

  • 2-Amino-6-methoxy-3-nitropyridine derivative

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate

  • Water

  • Sodium bicarbonate solution

  • Celite

Procedure (using Iron powder):

  • To a solution of the 2-amino-6-methoxy-3-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Make the aqueous layer basic with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the 2,3-diamino-6-methoxypyridine derivative.

Protocol 4: Synthesis of the Pyridopyrimidine Core

This protocol details the cyclization to form the pyridopyrimidine scaffold.

Materials:

  • 2,3-Diamino-6-methoxypyridine derivative

  • Appropriate cyclizing agent (e.g., a carboxylic acid, orthoester, or acyl chloride)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Inert solvent (e.g., toluene, xylene)

Procedure (using a carboxylic acid and PPA):

  • To a mixture of the 2,3-diamino-6-methoxypyridine derivative (1.0 eq) and the desired carboxylic acid (1.1 eq), add polyphosphoric acid.

  • Heat the reaction mixture to 120-150 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated ammonium hydroxide) to pH 8-9.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude pyridopyrimidine core.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 5: Suzuki-Miyaura Cross-Coupling for Final Functionalization

This protocol is for the final diversification of the pyridopyrimidine core, assuming a halogen is present on the scaffold.

Materials:

  • Halogenated pyridopyrimidine core (e.g., chloro- or bromo-substituted)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A base (e.g., potassium carbonate, cesium carbonate)

  • A solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas atmosphere

Procedure:

  • In a Schlenk flask, combine the halogenated pyridopyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize the biological activity of representative kinase inhibitors synthesized from nitropyridine precursors. The data is presented to allow for easy comparison of the inhibitory potency against various kinase targets.

Table 1: Inhibitory Activity of Pyridine-based PIM-1 Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)% InhibitionReference Cell Line
Compound 4 PIM-111.497.8%MCF-7
Compound 10 PIM-117.294.6%MCF-7
Compound 12 PIM-114.397.5%MCF-7
Staurosporine PIM-116.795.6%MCF-7
Compound 8d PIM-119--
Compound 5b PIM-144--

Data compiled from studies on pyridine and pyridopyrimidine derivatives as PIM-1 inhibitors.[1][2][3]

Table 2: Cytotoxicity of Synthesized Pyridopyrimidine Derivatives

Compound IDMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Compound 4 0.571.13
Compound 11 1.310.99
Compound 12 0.55.27
Doxorubicin 2.142.48

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[1][3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a kinase inhibitor using the described protocols.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactant Mixing B Reaction under Inert Atmosphere A->B C Heating and Stirring B->C D Quenching C->D E Extraction D->E F Drying E->F G Concentration F->G H Column Chromatography G->H I Characterization H->I

Caption: A typical workflow for synthesis, work-up, and purification.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. The diagram below illustrates its position in a simplified signaling pathway.

PIM1_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 BAD Bad PIM1->BAD phosphorylates (inactivates) cMyc c-Myc PIM1->cMyc stabilizes BCL2 Bcl-2/Bcl-xL BAD->BCL2 inhibits Apoptosis Apoptosis Inhibition BCL2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation

Caption: Simplified PIM-1 kinase signaling pathway in cancer cells.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application of 2-Hydroxy-6-methoxy-3-nitropyridine in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The Role of Substituted Pyridines in Agrochemical Synthesis

Topic: Application of 2-Hydroxy-6-methoxy-3-nitropyridine and Related Precursors in the Synthesis of Agrochemicals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds that form the backbone of numerous active ingredients in the agrochemical industry. Their versatile chemical nature allows for the synthesis of a wide range of fungicides, herbicides, and insecticides. While this compound is a valuable intermediate in organic synthesis, its direct large-scale application in the synthesis of major commercial agrochemicals is less documented than that of its halogenated and trifluoromethylated analogs.

This application note will focus on the synthesis of a prominent strobilurin fungicide, Picoxystrobin , which utilizes a substituted pyridine precursor, 2-hydroxy-6-(trifluoromethyl)pyridine. This example serves to illustrate the broader importance and synthetic utility of pyridine derivatives in developing modern crop protection agents. Picoxystrobin is a broad-spectrum, systemic fungicide that inhibits mitochondrial respiration in fungi, making it highly effective against a variety of pathogens in numerous crops.[1]

Synthesis of Picoxystrobin: A Case Study

The industrial synthesis of Picoxystrobin is a multi-step process that typically begins with the preparation of a key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate. This intermediate is then converted to Picoxystrobin through a condensation reaction.[2]

Overall Synthesis Scheme

The synthesis can be broadly divided into three key stages:

  • Formation of Methyl 2-(chloromethyl)phenylacetate: Ring-opening and esterification of 3-isochromanone.

  • Synthesis of the Pyridine-Phenyl Ether Intermediate: Condensation of methyl 2-(chloromethyl)phenylacetate with 2-hydroxy-6-(trifluoromethyl)pyridine.

  • Formation of Picoxystrobin: Condensation of the intermediate with trimethyl orthoformate and acetic anhydride.

Quantitative Data Summary

The following tables summarize the key reactants, reagents, and expected yields for the synthesis of Picoxystrobin.

Table 1: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate

StepStarting MaterialReagents/CatalystsSolventReaction ConditionsProductYield
13-IsochromanoneMethanol, Gaseous HClMethanolRoom Temperature, several hoursMethyl 2-(chloromethyl)phenylacetateHigh (used directly)
22-Hydroxy-6-(trifluoromethyl)pyridineSodium hydroxide, Phase-transfer catalyst (e.g., 15-crown-5), Methyl 2-(chloromethyl)phenylacetateTolueneRefluxMethyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate>90%[3]

Table 2: Synthesis of Picoxystrobin

StepStarting MaterialReagentsSolventReaction ConditionsProductYield
3Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetateTrimethyl orthoformate, Acetic anhydrideNoneMild heatingPicoxystrobin>70%[3]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of Picoxystrobin, based on information from patent literature.

Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate
  • Bubble gaseous hydrogen chloride through a solution of 3-isochromanone in methanol at room temperature for approximately 30 minutes.[1]

  • Continue stirring the reaction mixture for several hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and filter off any insoluble material.

  • Dry the filtrate to yield methyl 2-(chloromethyl)phenylacetate as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
  • To a solution of 2-hydroxy-6-(trifluoromethyl)pyridine in a suitable polar solvent such as N,N-dimethylformamide (DMF), add an acid-binding agent like potassium carbonate.[4][5]

  • Add a catalytic amount of potassium iodide and a quaternary ammonium salt.[5]

  • Add methyl 2-(chloromethyl)phenylacetate to the mixture.

  • Heat the reaction mixture to approximately 50-75°C and stir for several hours until the reaction is complete (monitored by TLC).[4][6]

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.[4][6]

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate.[6]

Step 3: Synthesis of Picoxystrobin
  • Mix methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate with trimethyl orthoformate and acetic anhydride.[1][2]

  • Heat the mixture under mild conditions (e.g., 80-120°C) for 8-24 hours.

  • The acetic anhydride acts as both a reagent and a scavenger for byproducts, driving the reaction to completion.

  • Upon completion of the reaction, cool the mixture.

  • The crude Picoxystrobin may be purified by recrystallization or column chromatography to yield the final product as a cream-colored solid.[1]

Visualizations

Synthesis Pathway of Picoxystrobin

G A 3-Isochromanone B Methyl 2-(chloromethyl)phenylacetate A->B  Methanol, HCl D Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate B->D C 2-Hydroxy-6-(trifluoromethyl)pyridine C->D  Base (e.g., K2CO3) Solvent (e.g., DMF) E Picoxystrobin D->E  Trimethyl orthoformate,  Acetic anhydride

Caption: A simplified overview of a common synthesis route for Picoxystrobin.

Experimental Workflow for Picoxystrobin Synthesis

G cluster_0 Step 1: Intermediate 1 Synthesis cluster_1 Step 2: Intermediate 2 Synthesis cluster_2 Step 3: Picoxystrobin Synthesis A0 Mix 3-Isochromanone and Methanol A1 Bubble HCl gas A0->A1 A2 Stir at RT A1->A2 A3 Work-up and Isolation A2->A3 B1 Add Intermediate 1 A3->B1 Intermediate 1 B0 Mix Pyridine derivative, Base, and Solvent B0->B1 B2 Heat and Stir B1->B2 B3 Work-up and Purification B2->B3 C0 Mix Intermediate 2, Trimethyl orthoformate, and Acetic anhydride B3->C0 Intermediate 2 C1 Heat and Stir C0->C1 C2 Cooling and Crystallization C1->C2 C3 Purification C2->C3 D Picoxystrobin C3->D Final Product

Caption: A typical experimental workflow for the synthesis of Picoxystrobin.

References

Application Notes and Protocols for N-alkylation of 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyridinones is a fundamental transformation in organic synthesis, providing access to a wide array of N-substituted heterocycles. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. However, the inherent tautomerism of 2-hydroxypyridines often leads to a mixture of N- and O-alkylated products, posing a significant challenge for regioselectivity.[1][2][3] This document provides a detailed experimental procedure for the highly selective N-alkylation of 2-Hydroxy-6-methoxy-3-nitropyridine, based on a catalyst- and base-free method, which offers excellent yields and minimizes the formation of the O-alkylated byproduct.[4][5]

Principle of the Method

The described protocol leverages a catalyst- and base-free approach for the N-alkylation of 2-hydroxypyridines.[5] This method relies on the direct reaction of the 2-hydroxypyridine derivative with an excess of an organohalide under thermal conditions. The reaction proceeds with high N-selectivity (>99%), avoiding the need for basic conditions that can promote competing O-alkylation.[4] The simplicity of this method, which avoids the use of catalysts or bases, makes it an attractive and environmentally friendly alternative to traditional alkylation procedures.[5]

Experimental Protocol

This protocol is adapted from the general procedure for the catalyst- and base-free N-alkylation of 2-hydroxypyridines.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Petroleum ether or Hexane for column chromatography

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk tube or a sealable reaction vessel

Equipment:

  • Magnetic stirrer with heating plate

  • Reaction vessel (Schlenk tube)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • NMR spectrometer and/or Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a clean and dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Alkylating Agent: To the Schlenk tube, add the desired alkyl halide (1.5 - 3.0 equiv). The optimal amount may vary depending on the reactivity of the alkyl halide.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific alkyl halide used (see Table 1 for general guidelines). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Extraction: Dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to obtain the pure N-alkylated product.

  • Characterization: Characterize the purified product by NMR and/or Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of 2-hydroxypyridines with various alkyl halides using the catalyst- and base-free method. These data are based on literature reports for similar substrates and can be used as a starting point for optimizing the reaction of this compound.

EntryAlkyl HalideEquiv.Temp. (°C)Time (h)Yield (%)
1Benzyl bromide1.5100-12024>90
2Methyl iodide2.080-10012-24>95
3Ethyl bromide3.012048~85
4n-Propyl bromide3.012048~80
5Allyl bromide2.060-8012~75

Table 1: Representative reaction conditions and yields for the catalyst- and base-free N-alkylation of 2-hydroxypyridines.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start add_reactants Add this compound and Alkyl Halide to Schlenk Tube start->add_reactants seal_tube Seal the Tube add_reactants->seal_tube heat_stir Heat and Stir seal_tube->heat_stir monitor_tlc Monitor by TLC heat_stir->monitor_tlc cool_down Cool to Room Temperature monitor_tlc->cool_down Reaction Complete extract Extraction with Organic Solvent cool_down->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Use of 2-Hydroxy-6-methoxy-3-nitropyridine in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-6-methoxy-3-nitropyridine is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds and approved drugs, recognized for its role in forming the core structure of various inhibitors targeting enzymes such as kinases.[1][2][3] Nitropyridine derivatives, in particular, serve as versatile precursors in the synthesis of diverse bioactive molecules, including those with potential anticancer and antimicrobial activities.[4][5] This document provides a detailed, albeit hypothetical, application note and protocol for the utilization of this compound in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. While direct HTS data for this specific compound is not publicly available, the following protocols are based on established methodologies for screening similar small molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for sample handling, storage, and assay development.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄[6]
Molecular Weight 170.13 g/mol [6]
Appearance White to light yellow crystalline powder[6]
Solubility Soluble in polar organic solvents like DMSO and DMF[6]
Storage Store in a cool, dry, and well-ventilated place[6]

Table 1: Physicochemical Properties of this compound

Hypothetical Application: High-Throughput Screening for Novel Kinase Inhibitors

The pyridine scaffold is a privileged structure in the development of kinase inhibitors.[7][8] This section outlines a hypothetical HTS campaign using this compound as a representative compound from a larger library of substituted pyridines to identify inhibitors of a target kinase (e.g., a tyrosine kinase implicated in cancer).

Objective: To identify and characterize novel kinase inhibitors from a compound library containing this compound using a luminescence-based kinase activity assay.

Experimental Workflow

The overall workflow for the HTS campaign is depicted in the following diagram.

HTS_Workflow HTS Workflow for Kinase Inhibitor Screening cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Orthogonal Assays Compound_Library Compound Library (incl. This compound) Primary_Assay Luminescence-Based Kinase Assay (Single Concentration) Compound_Library->Primary_Assay Hit_Identification Primary Hit Identification (Z-score > 2) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Purity Analysis Dose_Response->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign to identify and validate kinase inhibitors.

Experimental Protocols

1. Primary Screening: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format.

  • Materials:

    • Target Kinase

    • Kinase Substrate (e.g., a generic peptide)

    • ATP

    • Kinase Assay Buffer

    • Luminescent Kinase Assay Kit (detects ADP production)

    • 384-well white, opaque plates

    • Compound library plates containing this compound and other compounds dissolved in DMSO.

    • Acoustic liquid handler or pin tool for compound transfer.

    • Plate reader with luminescence detection capabilities.

  • Protocol:

    • Prepare the kinase reaction buffer according to the manufacturer's instructions.

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library plate to the assay plate. This results in a final compound concentration of 10 µM (assuming a 5 µL final reaction volume).

    • Add 2.5 µL of a 2X kinase/substrate solution to each well of the assay plate.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plates at room temperature for 60 minutes.

    • Add 5 µL of the ADP detection reagent from the luminescent kinase assay kit to each well.

    • Incubate the plates at room temperature for 30 minutes to allow the luminescence signal to stabilize.

    • Read the luminescence signal on a compatible plate reader.

2. Data Analysis for Primary Screen

  • Controls:

    • Negative Control (0% inhibition): Wells containing DMSO instead of a compound.

    • Positive Control (100% inhibition): Wells containing a known inhibitor of the target kinase or no ATP.

  • Calculations:

    • Calculate the percent inhibition for each compound using the following formula:

    • Calculate the Z-score for each compound to identify statistically significant hits. A Z-score > 2 is typically considered a primary hit.

Hypothetical Primary Screening Data

The following table presents hypothetical primary screening data for a selection of compounds, including this compound.

Compound IDCompound NameConcentration (µM)% InhibitionZ-score
C001This compound1065.22.8
C002Compound B1012.50.5
C003Compound C1088.93.9
C004Compound D105.30.2

Table 2: Hypothetical Primary Screening Results

3. Dose-Response Assay for IC₅₀ Determination

For primary hits, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Protocol:

    • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Perform the luminescence-based kinase assay as described in the primary screen, using the different concentrations of the hit compounds.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Dose-Response Data

Compound IDIC₅₀ (µM)
C0018.7
C0031.2

Table 3: Hypothetical IC₅₀ Values for Confirmed Hits

Signaling Pathway Context

The hypothetical target kinase is part of a signaling pathway crucial for cell proliferation. Inhibition of this kinase is expected to block downstream signaling events.

Signaling_Pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Inhibitor 2-Hydroxy-6-methoxy- 3-nitropyridine Inhibitor->Target_Kinase

Caption: A simplified diagram showing the point of intervention for a kinase inhibitor in a signaling pathway.

While direct experimental evidence for the use of this compound in HTS is currently unavailable, its structural features are consistent with those of known biologically active molecules, particularly kinase inhibitors. The provided protocols and hypothetical data serve as a template for designing and executing an HTS campaign to explore the potential of this and similar substituted pyridine compounds as novel therapeutic agents. Further work would be required to synthesize a focused library around this scaffold and perform the described screening cascade to validate its potential.

References

Application Notes and Protocols for Cell-Based Assays with 2-Hydroxy-6-methoxy-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide detailed protocols for investigating the biological activity of novel 2-Hydroxy-6-methoxy-3-nitropyridine derivatives in cell culture settings. The following sections describe standard methodologies for assessing cell viability, and apoptosis, and for investigating the potential impact on a hypothetical signaling pathway. The data presented are illustrative and should be adapted based on experimental results obtained for specific derivatives. Pyridine and its derivatives are known to exhibit a wide range of biological activities, making them a significant area of interest in medicinal chemistry and drug design[1][2]. Nitropyridine derivatives, in particular, serve as important precursors in the synthesis of various biologically active molecules, including those with antitumor properties[1][3].

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical data for the effects of a representative this compound derivative on a cancer cell line (e.g., MCF-7 breast cancer cell line). Several pyridine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines[4].

Table 1: Cell Viability (MTT Assay) of MCF-7 Cells Treated with a this compound Derivative for 48 hours

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
192.3 ± 4.8
575.1 ± 6.1
1058.6 ± 4.5
2535.9 ± 3.7
5018.2 ± 2.9
1007.4 ± 1.8

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining) of MCF-7 Cells Treated with a this compound Derivative for 48 hours

Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)2.5 ± 0.61.8 ± 0.4
1018.3 ± 2.56.2 ± 1.3
2542.1 ± 3.815.9 ± 2.1
5065.7 ± 5.128.4 ± 3.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product[5].

Materials:

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[6].

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound)[6].

  • Incubate the plate for the desired time period (e.g., 48 hours)[6].

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[6].

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[6].

  • Shake the plate gently for 10 minutes to ensure complete dissolution[6].

  • Measure the absorbance at 570 nm using a microplate reader[5][6].

  • Calculate the percentage of cell viability relative to the vehicle control[6].

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound derivative stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for the desired time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations[6].

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes[6].

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL[6].

  • Transfer 100 µL of the cell suspension to a new tube[6].

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension[6].

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[6].

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow for Compound Screening

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution (2-Hydroxy-6-methoxy- 3-nitropyridine derivative) compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay annexin_assay Annexin V/PI Assay (Apoptosis) treatment->annexin_assay plate_reader Microplate Reader mtt_assay->plate_reader flow_cytometer Flow Cytometer annexin_assay->flow_cytometer data_quant Data Quantification (IC50, % Apoptosis) plate_reader->data_quant flow_cytometer->data_quant

Caption: Workflow for evaluating the cytotoxic and apoptotic effects of novel compounds.

Hypothetical Signaling Pathway Inhibition

Nitropyridine derivatives have been shown to inhibit various kinases, such as glycogen synthase kinase-3 (GSK3) and Janus kinase 2 (JAK2)[3]. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound derivative, leading to apoptosis.

G compound 2-Hydroxy-6-methoxy- 3-nitropyridine derivative akt Akt compound->akt receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by a novel compound.

Logical Flow for Hit Compound Validationdot

G start Primary Screening (e.g., MTT Assay) active Active Compound Identified (IC50 < Threshold) start->active Yes inactive Inactive Compound start->inactive No secondary Secondary Assays (Apoptosis, Mechanism of Action) active->secondary validation In Vivo Model Testing secondary->validation lead Lead Compound validation->lead

References

Application Notes and Protocols for the Reduction of 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 2-Hydroxy-6-methoxy-3-nitropyridine to yield 3-Amino-2-hydroxy-6-methoxypyridine is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting aminopyridine derivative is a versatile building block in medicinal chemistry. This document provides detailed protocols for two common and effective methods for this reduction: catalytic hydrogenation and chemical reduction using stannous chloride.

Overview of Reduction Methods

The choice of reduction method can depend on several factors including the presence of other functional groups in the molecule, desired yield, scalability, and available laboratory equipment.

  • Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) in the presence of hydrogen gas. It is often a clean and high-yielding reaction, proceeding under relatively mild conditions. However, the catalyst can sometimes be sensitive to poisoning by sulfur-containing compounds or other impurities.[1][2]

  • Chemical Reduction with Metals: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium is a classic and robust method for nitro group reduction.[3] Stannous chloride (SnCl₂·2H₂O) is a particularly mild and effective reagent for this transformation, often used in polar protic solvents like ethanol or ethyl acetate.[4]

Data Presentation

The following table summarizes typical quantitative data for the described reduction methods based on literature for analogous compounds. Actual results may vary depending on the specific reaction conditions and scale.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Catalytic Hydrogenation10% Pd/CMethanol/Ethanol25 - 404 - 885 - 95>98
Chemical ReductionSnCl₂·2H₂OEthanol70 - 802 - 480 - 90>97

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using a standard heterogeneous catalytic hydrogenation setup.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon filled with hydrogen.

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.

  • Purging: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.[5]

  • Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm or using a hydrogen-filled balloon for atmospheric pressure reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) or slightly elevated temperature (up to 40 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent used in the reaction. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2-hydroxy-6-methoxypyridine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂·2H₂O)

This protocol details the reduction of the nitro group using stannous chloride dihydrate in ethanol.[4]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol (ACS grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8. A white precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 3-Amino-2-hydroxy-6-methoxypyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Visualizations

The following diagrams illustrate the experimental workflows for the described reduction methods.

cluster_0 Catalytic Hydrogenation Workflow A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce H₂ Gas C->D E Stir at RT/Heat D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify Product G->H cluster_1 Chemical Reduction Workflow (SnCl₂) I Suspend Substrate in Ethanol J Add SnCl₂·2H₂O I->J K Reflux Reaction Mixture J->K L Cool and Neutralize with NaHCO₃ K->L M Filter through Celite® L->M N Extract with Ethyl Acetate M->N O Dry and Concentrate N->O P Purify Product O->P

References

Application Notes and Protocols for the Preparation of ROCK Inhibitors Utilizing 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the synthesis of potential Rho-kinase (ROCK) inhibitors using 2-Hydroxy-6-methoxy-3-nitropyridine as a versatile starting material. While direct synthesis protocols from this specific precursor are not extensively documented in publicly available literature, this document outlines a proposed, chemically sound multi-step synthetic route based on established organic chemistry principles and analogous syntheses of pyridine-based kinase inhibitors. The protocols provided are intended to serve as a foundational methodology for researchers to develop novel ROCK inhibitors. This document also includes a summary of the ROCK signaling pathway, protocols for in vitro kinase assays, and comparative data for known pyridine-based ROCK inhibitors to guide structure-activity relationship (SAR) studies.

Introduction to Rho-Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell motility, contraction, and proliferation. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and spinal cord injury. Consequently, the development of potent and selective ROCK inhibitors is a significant area of interest in therapeutic drug discovery. Pyridine-based scaffolds have been identified as a promising class of ROCK inhibitors, with several compounds demonstrating significant efficacy in preclinical and clinical studies.

The ROCK Signaling Pathway

The activation of the ROCK signaling cascade is initiated by extracellular signals that activate G protein-coupled receptors (GPCRs), leading to the activation of RhoA. Activated RhoA-GTP then binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, a key one being the myosin light chain phosphatase (MLCP) targeting subunit (MYPT1). Phosphorylation of MYPT1 inhibits MLCP activity, leading to a net increase in the phosphorylation of the myosin light chain (MLC). This increase in phosphorylated MLC promotes actin-myosin contractility and the formation of stress fibers, influencing cell shape and motility.

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli GPCR GPCR Extracellular_Stimuli->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLCP ROCK->MLCP Inhibition MLC MLC ROCK->MLC Phosphorylation pMLC pMLC MLCP->pMLC pMLC->MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Actomyosin_Contraction MLC->pMLC Synthesis_Workflow Start 2-Hydroxy-6-methoxy- 3-nitropyridine Intermediate1 2-Chloro-6-methoxy- 3-nitropyridine Start->Intermediate1 Chlorination Intermediate2 2-(Aryl)-6-methoxy- 3-nitropyridine Intermediate1->Intermediate2 Suzuki Coupling Intermediate3 3-Amino-2-(Aryl)- 6-methoxypyridine Intermediate2->Intermediate3 Nitro Reduction Final_Product Final ROCK Inhibitor Intermediate3->Final_Product Amide Coupling Assay_Workflow Preparation Prepare Reagents: - Kinase (ROCK1/ROCK2) - Substrate (e.g., MYPT1) - ATP - Inhibitor dilutions Incubation Incubate Kinase and Inhibitor Preparation->Incubation Reaction_Start Initiate Reaction with ATP and Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

There are three primary starting materials for the synthesis of this compound:

  • 2-chloro-6-methoxypyridine

  • 2-methoxy-6-hydroxypyridine

  • 2-methoxypyridine[1]

Q2: What are the main challenges encountered during the synthesis?

Common challenges include controlling the reaction temperature, preventing the formation of by-products through polynitrification, and difficulties in separating the final product from impurities.[1]

Q3: What is a typical appearance of this compound?

It is generally a solid, appearing as a white to light yellow crystalline powder. The exact color can vary based on purity and the specific preparation method used.[1]

Troubleshooting Guide

Low Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Problem: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Temperature Control:

    • Problem: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.

    • Solution: Ensure precise temperature control throughout the reaction. For nitration reactions, maintaining a low temperature during the addition of nitrating agents is crucial to prevent side reactions.[3][4]

  • Reagent Quality:

    • Problem: The purity of starting materials and reagents can significantly impact the yield.

    • Solution: Use high-purity, dry reagents and solvents. Water content can be particularly detrimental in many of the reaction steps.

  • Product Loss During Work-up:

    • Problem: Significant amounts of the product may be lost during extraction, precipitation, or filtration steps.

    • Solution: When quenching the reaction mixture, do so carefully by pouring it into ice water to ensure complete precipitation of the product.[2] Use appropriate solvents for extraction and ensure the pH is optimal for product isolation.

Impurity Issues

Q: My final product is impure. How can I identify and minimize the formation of by-products?

A: Impurities often arise from side reactions like polynitrification.

  • Polynitration:

    • Problem: The introduction of more than one nitro group onto the pyridine ring is a common side reaction.[1]

    • Solution: Carefully control the stoichiometry of the nitrating agent (e.g., nitric acid) and the reaction temperature. A slow, dropwise addition of the nitrating agent at low temperatures is recommended.[5]

  • Isomer Formation:

    • Problem: Nitration of substituted pyridines can lead to the formation of different positional isomers, which can be difficult to separate.

    • Solution: The choice of starting material and reaction conditions can influence the regioselectivity of the nitration. For instance, the nitration of 2,6-dichloropyridine can yield the desired 3-nitro isomer, but careful control is needed to minimize other isomers.[6]

  • Purification:

    • Problem: The crude product may contain unreacted starting materials or by-products.

    • Solution: Recrystallization is a common method for purifying the final product.[6] Column chromatography can also be employed for more challenging separations.[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Related Intermediates

Starting MaterialKey ReagentsReaction ConditionsYieldPurityReference
2,6-dichloropyridineConc. H₂SO₄, Conc. HNO₃100-105°C, 5 hours75.38% (for 2,6-dichloro-3-nitropyridine)99.5% (GC)[2]
2-amino-6-chloro-3-nitropyridineSodium methoxide, Methanol25-30°C56.45% (for 2-amino-6-methoxy-3-nitropyridine)99.3% (HPLC)[2]
2-hydroxypyridineNitric acid, PyridineIce bath, then room temp. for 20-40 minNot specifiedHigh purity[5]
2-aminopyridineConc. H₂SO₄, Conc. HNO₃, Sodium nitrite45-50°C, 4-5 hours56.7% (for 2-hydroxy-5-nitropyridine)Not specified[4]

Experimental Protocols

Method 1: Synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine
  • Slowly add 25.0 gm (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.

  • To this solution, slowly add 75.0 gm of concentrated nitric acid (98.0%), ensuring the reaction temperature remains below 50°C.

  • After the addition is complete, heat the mixture to 100-105°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 50°C and pour it into ice water.

  • Filter the resulting precipitate and wash it with water.

  • Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.[2]

Method 2: Synthesis of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine
  • Mix 7.78 gm (0.144 mole) of sodium methoxide with 50.0 ml of methanol and cool the mixture to 15°C.

  • Add 25.0 gm (0.144 mole) of 2-amino-6-chloro-3-nitropyridine to the solution while maintaining the temperature at 15°C with external cooling.

  • Heat the resulting mixture to 25-30°C.

  • After the reaction is complete, the solid obtained is washed, filtered with methanol, and dried.[2]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate (example) cluster_final Final Product SM1 2-chloro-6-methoxypyridine Nitration Nitration SM1->Nitration SM2 2-methoxy-6-hydroxypyridine SM2->Nitration SM3 2-methoxypyridine SM3->Nitration Intermediate 2-methoxy-3-nitropyridine Nitration->Intermediate Varies by route Product This compound Intermediate->Product Hydrolysis

Caption: General synthesis workflow for this compound.

TroubleshootingTree cluster_yield Low Yield Analysis cluster_purity Impurity Analysis Problem Low Yield or Impure Product IncompleteReaction Check TLC for starting material Problem->IncompleteReaction Low Yield TempControl Verify reaction temperature Problem->TempControl Low Yield WorkupLoss Optimize work-up procedure Problem->WorkupLoss Low Yield Polynitration Control nitrating agent stoichiometry Problem->Polynitration Impure Product Isomers Adjust conditions for regioselectivity Problem->Isomers Impure Product Purification Recrystallize or use chromatography Problem->Purification Impure Product Solution1 Extend reaction time / Increase temp IncompleteReaction->Solution1 Solution Solution2 Ensure precise temp control TempControl->Solution2 Solution Solution3 Optimize extraction/precipitation WorkupLoss->Solution3 Solution Solution4 Slow addition of nitrating agent at low temp Polynitration->Solution4 Solution Solution5 Modify starting material/conditions Isomers->Solution5 Solution Solution6 Optimize purification method Purification->Solution6 Solution

Caption: Troubleshooting decision tree for synthesis issues.

References

Overcoming solubility issues of 2-Hydroxy-6-methoxy-3-nitropyridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxy-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a pyridine derivative used as an intermediate in organic synthesis for fine chemicals and in the pharmaceutical sector.[1] Its structure, containing both polar (hydroxy, nitro groups) and non-polar (methoxy group, pyridine ring) moieties, results in limited solubility in water.[1] For researchers in drug development and biological sciences, achieving adequate concentration in aqueous buffers is crucial for accurate and reproducible results in in vitro and in vivo assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the general physical properties of this compound?

The compound is typically a white to light yellow crystalline powder.[1] While specific solubility data in aqueous buffers is not widely published, its structural analogue, 2-chloro-6-methoxy-3-nitropyridine, is described as being only slightly soluble in water.[2][3] Based on its structure, it is expected to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

Q3: What is the first step I should take to dissolve this compound for my experiments?

The recommended initial step is to prepare a high-concentration stock solution in an organic solvent.[4] Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds due to its high solvating power and compatibility with most biological assays at low final concentrations (typically <0.5%).[4]

Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex vigorously for 1-2 minutes to facilitate dissolution.[4]

  • If the solid does not fully dissolve, sonicate the sealed vial for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.[4]

  • Once dissolved, visually inspect the solution to ensure no particulates remain.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.

This is a common problem known as "crashing out," which occurs when the compound's solubility limit in the final aqueous solution is exceeded.[4] The following strategies can be employed, starting with the simplest.

Strategy 1: pH Adjustment

The solubility of compounds with ionizable groups can be highly dependent on pH.[5] The hydroxy group on the pyridine ring is weakly acidic and can be deprotonated under basic conditions, increasing aqueous solubility.

  • Approach: Increase the pH of your aqueous buffer. By raising the pH, you can deprotonate the hydroxyl group, forming a more polar phenolate-like anion that is more soluble in water.

  • Recommendation: Attempt to dissolve the compound in buffers with a pH range of 7.5 to 9.0. Many biological assays can tolerate a slightly alkaline pH. Always confirm that the pH change does not negatively impact your experimental system (e.g., cell viability, enzyme activity).[4]

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[4][6][7]

  • Common Co-solvents: Ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[]

  • Recommendation: Prepare your final aqueous buffer with a small percentage of a co-solvent (e.g., 1-5%). The required concentration will need to be determined empirically. Be mindful that high concentrations of organic solvents can be toxic to cells or inhibit enzyme function.

Strategy 3: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate poorly soluble guest molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[10][11][12]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[13]

  • Recommendation: This method is effective but requires more extensive preparation. The compound and cyclodextrin are typically dissolved together and lyophilized to form a stable, water-soluble powder.[10]

The following diagram illustrates a decision-making workflow for addressing solubility issues.

References

Optimization of reaction conditions for coupling reactions involving 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing coupling reactions involving 2-Hydroxy-6-methoxy-3-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for functionalizing the 2-position of the this compound scaffold?

The most common palladium-catalyzed cross-coupling reactions applicable to this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are invaluable for forming new carbon-carbon and carbon-nitrogen bonds.

Q2: Can I use this compound directly in these coupling reactions?

Direct coupling of the hydroxyl group is generally not feasible as it is a poor leaving group. For these reactions to proceed, the hydroxyl group must first be converted into a more reactive functional group, such as a halide (e.g., chloride) or a sulfonate (e.g., triflate, mesylate). The most common starting material for these couplings is 2-Chloro-6-methoxy-3-nitropyridine .[1]

Q3: How does the electronic nature of the 2-Chloro-6-methoxy-3-nitropyridine substrate affect the reaction?

The pyridine ring is rendered electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the nitro group. This electronic property can make the oxidative addition step of the catalytic cycle more favorable compared to electron-rich aryl halides. However, the substrate's functional groups, particularly the nitro group, may be sensitive to certain reaction conditions.

Q4: Are there any compatibility issues with the nitro group?

Yes, the nitro group can be sensitive to harsh reaction conditions. It is generally incompatible with strongly basic conditions, such as those using sodium tert-butoxide (NaOtBu), which may lead to side reactions or degradation.[2] Additionally, highly reductive conditions can potentially reduce the nitro group, leading to undesired byproducts.

Troubleshooting and Optimization Guides

This section provides specific troubleshooting advice for common issues encountered during coupling reactions with 2-Chloro-6-methoxy-3-nitropyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and a halide.[3][4]

Problem: Low to no product yield.

Troubleshooting_Suzuki

Caption: Troubleshooting logic for a low-yielding Suzuki-Miyaura reaction.

Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterGeneral Starting ConditionRange for OptimizationKey Considerations
Aryl Halide 2-Chloro-6-methoxy-3-nitropyridine1.0 equivEnsure high purity.
Boron Reagent Arylboronic Acid1.2 - 2.0 equivArylboronic esters or ArBF3K salts can prevent protodeboronation.[5]
Pd Catalyst Pd(PPh3)4 (3 mol%)1-5 mol% (Pd(OAc)2, Pd2(dba)3)Pre-catalysts can also be effective.
Ligand PPh3 (6 mol%)Buchwald or other phosphine ligands (2-10 mol%)Ligand-to-metal ratio is critical.
Base K2CO3 (2.0 equiv)K3PO4, Cs2CO3, KFUse inorganic bases to avoid nitro group side reactions.[2]
Solvent Dioxane/H2O (4:1)Toluene, DMF, THFThoroughly degas solvents to prevent catalyst oxidation.
Temperature 90 °C60 - 120 °CMonitor for thermal decomposition of the substrate.
Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide.[6][7][8]

Problem: Incomplete conversion or significant side product formation (e.g., hydrodehalogenation).

Possible Causes & Solutions:

  • Incorrect Base Selection: Strong, non-nucleophilic bases are required, but excessively strong bases can react with the nitro group.

    • Solution: Screen bases like LHMDS or K3PO4. Weaker bases may require higher temperatures, while stronger bases like NaOtBu should be used cautiously at lower temperatures.

  • Catalyst Inhibition/Deactivation: The amine starting material or the product can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) which are designed to promote the reductive elimination step and prevent catalyst inhibition.[9]

  • Steric Hindrance: Coupling sterically hindered amines or aryl halides can be challenging.

    • Solution: Use a catalyst system known for coupling hindered substrates, often involving highly specialized Buchwald ligands. Increasing the reaction temperature may also overcome steric barriers.

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination

ParameterGeneral Starting ConditionRange for OptimizationKey Considerations
Aryl Halide 2-Chloro-6-methoxy-3-nitropyridine1.0 equivThe corresponding bromide or iodide would be more reactive.
Amine Primary or Secondary Amine1.1 - 1.5 equivEnsure amine is pure and dry.
Pd Catalyst Pd2(dba)3 (2 mol%)1-5 mol% (Pd(OAc)2)Use of pre-formed catalysts can improve reproducibility.
Ligand XPhos (4 mol%)BrettPhos, RuPhos, other Buchwald ligandsThe choice of ligand is critical and substrate-dependent.[9]
Base LHMDS (1.5 equiv)K3PO4, Cs2CO3Base strength must be tuned to the pKa of the amine.
Solvent Toluene or DioxaneTHF, t-BuOHAnhydrous, degassed solvents are essential.
Temperature 100 °C80 - 130 °CHigher temperatures may be needed for less reactive amines.
Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalyst system.[10][11]

Problem: Low yield and/or significant Glaser homocoupling of the alkyne.

Possible Causes & Solutions:

  • Glaser Homocoupling: This common side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[12]

    • Solution: Ensure the reaction is run under strictly anaerobic conditions (e.g., under an argon or nitrogen atmosphere). Use thoroughly degassed solvents. Alternatively, explore copper-free Sonogashira protocols.[13]

  • Poor Catalyst Activity: The chosen palladium/copper system may not be optimal for this specific substrate.

    • Solution: Screen different palladium sources (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and copper(I) salts (CuI is most common). N-Heterocyclic Carbene (NHC) palladium complexes can also be effective catalysts.[11]

  • Base/Solvent Incompatibility: The amine base often serves as both the base and part of the solvent system.

    • Solution: Triethylamine (Et3N) or diisopropylamine (DIPA) are common choices. Ensure they are dry and freshly distilled. For substrates sensitive to amine solvents, other bases like K2CO3 can be used in solvents such as DMF or THF.

Data Summary: Recommended Conditions for Sonogashira Coupling

ParameterGeneral Starting ConditionRange for OptimizationKey Considerations
Aryl Halide 2-Chloro-6-methoxy-3-nitropyridine1.0 equivAryl iodides and bromides are more reactive than chlorides.
Alkyne Terminal Alkyne1.2 - 2.0 equivEnsure alkyne is free of impurities.
Pd Catalyst PdCl2(PPh3)2 (2 mol%)1-5 mol% (Pd(PPh3)4)
Cu Co-catalyst CuI (3 mol%)1-10 mol%Essential for the traditional mechanism but can cause homocoupling.
Base Triethylamine (Et3N)DIPA, DiethylamineOften used as the solvent or co-solvent.
Solvent THF or DMFTolueneMust be anhydrous and rigorously deoxygenated.
Temperature 50 °CRT - 100 °CMild conditions are often sufficient.[10]

Experimental Protocols & Workflows

General Workflow for Coupling Reactions

The following diagram illustrates a typical experimental workflow, from substrate preparation to the final product.

Experimental_Workflow

Caption: General experimental workflow for cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Chloro-6-methoxy-3-nitropyridine with a generic arylboronic acid.

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium Carbonate (K2CO3), finely ground (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-6-methoxy-3-nitropyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add Pd(PPh3)4 to the flask under a positive pressure of argon.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

Side reactions and byproduct formation in the synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct nitration of 2-Hydroxy-6-methoxypyridine using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring.[1]

Q2: What are the primary side reactions and byproducts I should be aware of during this synthesis?

A2: The main side reactions include polynitration and the formation of regioisomers.

  • Polynitration: The introduction of more than one nitro group onto the pyridine ring, leading to the formation of dinitro or even trinitro derivatives. Controlling the reaction temperature and the stoichiometry of the nitrating agent is crucial to prevent this.[1]

  • Isomer Formation: While the primary product is the 3-nitro derivative, the formation of the 2-Hydroxy-6-methoxy-5-nitropyridine isomer can also occur, complicating the purification process.

Q3: How can I control the regioselectivity of the nitration to favor the desired 3-nitro isomer?

A3: The directing effects of the existing substituents on the pyridine ring, namely the hydroxyl and methoxy groups, predominantly favor the introduction of the nitro group at the 3-position. To maximize the yield of the 3-nitro isomer, it is essential to maintain optimal reaction conditions, including low temperatures and controlled addition of the nitrating agent.

Q4: What are the key safety precautions to take during the nitration reaction?

A4: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.

  • Always perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Add the nitrating agents slowly and in a controlled manner, while carefully monitoring the reaction temperature with an external cooling bath (e.g., an ice bath).

  • Be aware of the potential for runaway reactions, especially when scaling up.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired this compound Incomplete reaction.- Increase the reaction time or temperature slightly, while carefully monitoring for byproduct formation.- Ensure the starting material is pure and dry.
Suboptimal ratio of nitrating agents.- Adjust the molar ratio of nitric acid to sulfuric acid. A common starting point is a 1:1 or 1:2 molar ratio.
Formation of significant amounts of dinitrated byproducts (polynitration) Reaction temperature is too high.- Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.
Excess of nitrating agent.- Use a stoichiometric amount or a slight excess of the nitrating agent relative to the 2-Hydroxy-6-methoxypyridine.
Presence of the 2-Hydroxy-6-methoxy-5-nitropyridine isomer in the product mixture Reaction conditions favoring the formation of the 5-nitro isomer.- While difficult to completely avoid, maintaining a low reaction temperature can help improve regioselectivity.
Difficulty in separating the isomers.- Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for effective separation.- Recrystallization from an appropriate solvent system may also be effective.
Dark-colored or tarry reaction mixture Oxidation of the starting material or product.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity reagents.
Decomposition at elevated temperatures.- Strictly control the reaction temperature and avoid localized overheating.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Hydroxy-6-methoxypyridine

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-6-methoxypyridine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-Hydroxy-6-methoxypyridine, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Hypothetical Yields of this compound and Byproducts under Different Reaction Temperatures.

Temperature (°C) Yield of 3-nitro isomer (%) Yield of 5-nitro isomer (%) Yield of Dinitro byproduct (%)
07552
107085
25 (Room Temp)551515
50302035

Note: This table is illustrative and actual yields may vary.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 2-Hydroxy-6-methoxypyridine in conc. H2SO4 Start->Dissolve Cool_Start Cool to 0°C Dissolve->Cool_Start Nitration Slowly add Nitrating Mix (Maintain < 10°C) Cool_Start->Nitration Prep_Nitrating Prepare Nitrating Mix (HNO3 + H2SO4) Cool_Nitrating Cool to 0°C Prep_Nitrating->Cool_Nitrating Cool_Nitrating->Nitration Stir Stir at 0-5°C Nitration->Stir Quench Quench on Ice Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify End End Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start 2-Hydroxy-6-methoxypyridine NitratingAgent HNO3 / H2SO4 DesiredProduct This compound (Desired Product) NitratingAgent->DesiredProduct Controlled Conditions (Low Temp, Stoichiometric) Dinitro 2-Hydroxy-6-methoxy-3,5-dinitropyridine (Polynitration Byproduct) NitratingAgent->Dinitro Harsh Conditions (High Temp, Excess Reagent) Isomer 2-Hydroxy-6-methoxy-5-nitropyridine (Isomeric Byproduct) NitratingAgent->Isomer Suboptimal Regiocontrol

Caption: Main reaction pathways and potential side reactions in the nitration of 2-Hydroxy-6-methoxypyridine.

References

Technical Support Center: Purification of 2-Hydroxy-6-methoxy-3-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxy-6-methoxy-3-nitropyridine and its key reaction products, such as 2-Amino-6-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, common impurities can include unreacted starting materials, regioisomers (e.g., 2-Hydroxy-6-methoxy-5-nitropyridine), and polynitrated byproducts. The formation of these impurities is often dependent on the specific synthetic route and reaction conditions, such as temperature and the ratio of nitrating agents.[1][2]

Q2: What is a suitable starting point for developing a purification strategy for a novel pyridine derivative like this compound?

A2: A general approach to developing a purification strategy for a novel pyridine derivative involves a combination of techniques. Initially, simple washing or precipitation can be effective for removing bulk impurities.[3] Subsequently, recrystallization from a suitable solvent or solvent system is a powerful technique for achieving high purity. For more challenging separations, column chromatography on silica gel or a modified stationary phase is recommended. The choice of eluent is critical and should be optimized using Thin Layer Chromatography (TLC).

Q3: My purified this compound appears as a yellow to light-yellow crystalline powder. Is this expected?

A3: Yes, the appearance of this compound is typically a white-like to light-yellow crystalline powder.[2] The intensity of the color can be an indicator of purity, with purer compounds generally being lighter in color. Darker shades may suggest the presence of residual impurities or degradation products.

Q4: What are the key challenges in purifying the reduction product, 2-Amino-6-methoxy-3-nitropyridine?

A4: The primary challenges in purifying 2-Amino-6-methoxy-3-nitropyridine and other aminopyridine derivatives include their basicity, which can lead to strong interactions with acidic silica gel, causing peak tailing during column chromatography. Additionally, the presence of unreacted starting material (the nitro compound) and various byproducts from the reduction reaction requires an efficient separation method. The final product can also be colored, which may necessitate further purification steps to obtain a pure, colorless compound.[1]

Troubleshooting Guides

Purification of this compound
Issue Possible Cause Troubleshooting Steps
Low purity after initial work-up Incomplete reaction or formation of significant side products.- Monitor the reaction progress using TLC to ensure completion. - Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. - Perform an acidic or basic wash during the work-up to remove respective impurities.
Difficulty in finding a suitable recrystallization solvent The compound may have very high or very low solubility in common solvents.- Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof). - Use a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) to induce crystallization.
Oily product obtained after purification Presence of residual solvent or low-melting impurities.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. - If impurities are suspected, attempt purification by column chromatography.
Purification of 2-Amino-6-methoxy-3-nitropyridine (Reduction Product)
Issue Possible Cause Troubleshooting Steps
Broad peaks and tailing in column chromatography Strong interaction of the basic amino group with acidic silanol groups on the silica gel surface.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to suppress the interaction. - Use a deactivated or end-capped silica gel, or an alternative stationary phase like neutral alumina.
Incomplete separation of product and starting material The polarity of the nitro and amino compounds may be too similar for effective separation with the chosen mobile phase.- Optimize the mobile phase composition by systematically varying the solvent ratio to improve resolution. A gradient elution may be more effective than an isocratic one. - Ensure the crude product is fully dried before loading onto the column, as residual solvent can affect the separation.
Low yield after purification Product loss during extraction, chromatography, or crystallization steps.- During aqueous extractions, ensure the pH of the aqueous layer is optimized to minimize the solubility of the amino-pyridine. - When performing column chromatography, carefully select the fraction collection range based on TLC analysis to avoid collecting mixed fractions. - For recrystallization, avoid using an excessive amount of solvent, as this can lead to significant product loss in the mother liquor.
Colored final product Presence of colored impurities from the reduction reaction or degradation of the product.- Catalytic reduction methods can sometimes lead to colored products.[1] Consider alternative reducing agents. - Treatment with activated carbon can sometimes be effective in removing colored impurities. - A final recrystallization step can often yield a purer, less colored product.

Experimental Protocols

Protocol 1: General Purification of 2-Amino-6-methoxy-3-nitropyridine by Precipitation and Washing

This protocol is adapted from a patented synthesis and is suitable for obtaining a high-purity product after the reaction.[1]

  • Reaction Quenching: After the synthesis reaction is complete, pour the reaction mixture into water.

  • Precipitation: The product, 2-amino-3-nitro-6-methoxypyridine, should precipitate out of the aqueous solution.

  • Filtration: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected solid with water to remove any water-soluble impurities.

  • Drying: Dry the purified product under vacuum. This method has been reported to yield a product with a purity of 99.0% by HPLC.[1]

Protocol 2: Column Chromatography of a Nitropyridine Derivative

The following is a general procedure for purifying a nitropyridine derivative by column chromatography, which can be adapted for this compound.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient of petroleum ether and ethyl acetate can be effective.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

Compound Purification Method Starting Material Purity Achieved Yield
2-Amino-6-methoxy-3-nitropyridinePrecipitation and Washing2-Amino-6-chloro-3-nitropyridine99.0% (HPLC)86.5%
2,3-Diamino-6-methoxypyridine dihydrochlorideFiltration2-Amino-6-methoxy-3-nitropyridineNot specifiedNot specified

Data adapted from patent literature.[1]

Visualizations

General Purification Workflow

Purification_Workflow Crude_Product Crude Product Extraction Aqueous Work-up/ Extraction Crude_Product->Extraction Initial Purification Recrystallization Recrystallization Extraction->Recrystallization High Yield/ Crystalline Solid Column_Chromatography Column Chromatography Extraction->Column_Chromatography Oily Product/ Complex Mixture TLC_Analysis TLC Analysis Extraction->TLC_Analysis Pure_Product Pure Product Recrystallization->Pure_Product Recrystallization->TLC_Analysis Column_Chromatography->Pure_Product Column_Chromatography->TLC_Analysis TLC_Analysis->Recrystallization Optimize Solvent TLC_Analysis->Column_Chromatography Optimize Mobile Phase

References

Troubleshooting poor yields in the nitration of 2-hydroxy-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-hydroxy-6-methoxypyridine. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My nitration of 2-hydroxy-6-methoxypyridine is resulting in a very low yield. What are the most likely causes?

Low yields in this reaction are typically attributed to several factors. The starting material, 2-hydroxy-6-methoxypyridine, contains two activating groups (hydroxyl and methoxy), which make the pyridine ring highly reactive. This can lead to issues such as polynitration and oxidative side reactions if the reaction conditions are not carefully controlled. Key parameters to investigate are the reaction temperature, the concentration and ratio of the nitrating agents, and the reaction time.

Q2: I am observing the formation of multiple nitro products. How can I improve the selectivity for mono-nitration at the 3-position?

The formation of di- or even tri-nitrated products is a common challenge due to the activating nature of the hydroxyl and methoxy groups. To favor mono-nitration, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, to reduce the rate of subsequent nitration reactions.

  • Stoichiometry of Nitrating Agent: Use a carefully controlled amount of the nitrating agent. A large excess will significantly increase the likelihood of polynitration.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2-hydroxy-6-methoxypyridine. This helps to maintain a low concentration of the reactive nitronium ion, thereby favoring the mono-substituted product.

Q3: My reaction mixture turns dark brown or black, and I'm getting a complex mixture of products. What is happening?

A dark coloration is often indicative of oxidative side reactions. The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the degradation of the starting material and the desired product. To mitigate this:

  • Maintain Low Temperatures: As with preventing polynitration, keeping the reaction temperature low is crucial.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

Q4: What is the optimal ratio of sulfuric acid to nitric acid for this reaction?

The combination of concentrated sulfuric acid and nitric acid is a common nitrating mixture. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). While the optimal ratio can vary, a common starting point is a 1:1 to 2:1 volumetric ratio of concentrated sulfuric acid to concentrated nitric acid. It is crucial to experimentally optimize this ratio for your specific setup to maximize the yield of the desired 3-nitro product.

Q5: Are there alternative nitrating agents I can use to avoid the harsh conditions of mixed acid?

Yes, for sensitive substrates, alternative nitrating agents can be employed. One such option is the use of a milder nitrating agent like cerium ammonium nitrate in a suitable solvent.[1] This method can offer better control and potentially higher purity of the final product, although it may involve more complex workup procedures.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving poor yields in the nitration of 2-hydroxy-6-methoxypyridine.

Data Presentation: Impact of Reaction Conditions on Yield (Illustrative Data for Analogous Reactions)

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
2,6-DiaminopyridineHNO₃ / Oleum18-202.5>90Patent WO1997011058A1
5-Hydroxy-2-methylpyridineFuming HNO₃ / H₂SO₄Maintained at 30OvernightNot specifiedPrepChem
2-AminopyridineConc. HNO₃ / Conc. H₂SO₄45-504-558.1Patent CN112745259A
Pyridine DerivativesHNO₃ / Trifluoroacetic AnhydrideChilled (ice bath)210-83Semantic Scholar

Note: This data is for analogous compounds and should be used as a general guide. Optimal conditions for 2-hydroxy-6-methoxypyridine will need to be determined experimentally.

Experimental Protocols

Key Experiment: Nitration of 2-Hydroxy-6-Methoxypyridine using Mixed Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 2-hydroxy-6-methoxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-6-methoxypyridine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5°C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., a 1:1 volume ratio) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-hydroxy-6-methoxypyridine over a period of 30-60 minutes. Carefully monitor the temperature and ensure it does not rise above 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for a predetermined time (e.g., 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Alternatively, the product can be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Troubleshooting Flowchart

Troubleshooting_Poor_Yields start Poor Yield in Nitration check_temp Was the reaction temperature kept low (0-10°C)? start->check_temp check_stoichiometry Was the stoichiometry of the nitrating agent controlled? check_temp->check_stoichiometry Yes temp_high High temperature likely caused over-nitration and/or degradation. check_temp->temp_high No check_addition Was the nitrating agent added slowly and dropwise? check_stoichiometry->check_addition Yes stoich_excess Excess nitrating agent leads to polynitration. check_stoichiometry->stoich_excess No check_side_reactions Is there evidence of side reactions (dark color, complex mixture)? check_addition->check_side_reactions Yes addition_fast Rapid addition causes localized heating and high concentration of nitronium ions. check_addition->addition_fast No oxidation Oxidative degradation of starting material and product. check_side_reactions->oxidation Yes end Improved Yield check_side_reactions->end No, consult further literature. solution_temp Optimize by maintaining strict temperature control with an ice bath. temp_high->solution_temp solution_stoich Use a minimal excess of the nitrating agent. stoich_excess->solution_stoich solution_addition Ensure slow, dropwise addition with efficient stirring. addition_fast->solution_addition solution_oxidation Maintain low temperature and consider an inert atmosphere. oxidation->solution_oxidation solution_temp->end Implement & Re-evaluate solution_stoich->end Implement & Re-evaluate solution_addition->end Implement & Re-evaluate solution_oxidation->end Implement & Re-evaluate

Caption: Troubleshooting flowchart for poor yields.

Reaction Pathway and Potential Side Products

Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 2-Hydroxy-6-methoxypyridine intermediate Nitronium Ion Attack (Electrophilic Aromatic Substitution) start->intermediate HNO₃ / H₂SO₄ oxidation Oxidative Degradation Products (Tars, complex mixture) start->oxidation High Temperature product 2-Hydroxy-6-methoxy-3-nitropyridine intermediate->product polynitration Polynitration Products (e.g., 3,5-dinitro) intermediate->polynitration Excess Nitrating Agent High Temperature product->oxidation High Temperature

Caption: Reaction pathway and potential side products.

References

Preventing decomposition of 2-Hydroxy-6-methoxy-3-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 2-Hydroxy-6-methoxy-3-nitropyridine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, which can be susceptible to degradation if not stored under optimal conditions. The nitro group can render the compound reactive, and environmental factors like temperature and humidity can cause deterioration.[1]

Issue Possible Cause(s) Recommended Action(s)
Discoloration (e.g., darkening from light yellow to brown) - Light Exposure: Photodegradation can occur, especially under UV light. - Oxidation: Reaction with atmospheric oxygen. - Thermal Stress: Decomposition at elevated temperatures.- Store the compound in an amber or opaque vial to protect it from light. - Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. - Ensure storage is in a temperature-controlled environment, avoiding fluctuations and high temperatures.
Change in Physical State (e.g., clumping, melting) - Hygroscopicity: Absorption of moisture from the air. - Low Melting Point Impurities: Presence of degradation products can lower the overall melting point.- Store in a desiccator or a controlled low-humidity environment. - Ensure the container is tightly sealed. - If clumping is observed, it may be necessary to re-purify the material before use.
Inconsistent Experimental Results - Partial Decomposition: Use of a partially degraded sample. - Tautomerism: The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer. The equilibrium can be solvent and temperature-dependent, potentially affecting reactivity.[2][3][4][5][6]- Perform a purity check (e.g., by HPLC, NMR) before use. - If degradation is suspected, purify the compound. - Be mindful of the solvent system used in your experiments, as it can influence the tautomeric equilibrium. For reactions sensitive to the hydroxyl group, ensure conditions favor the desired tautomer.
Pressure Buildup in Container - Thermal Decomposition: Generation of gaseous byproducts (e.g., NOx) at elevated temperatures.[7]- CAUTION: Handle with extreme care. Do not open a pressurized container. - Cool the container slowly in a blast shield or fume hood. - Once cooled, cautiously vent the container in a well-ventilated fume hood. - Re-evaluate storage conditions to prevent future thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] A temperature of 2-8°C is often recommended for sensitive compounds. The container should be tightly sealed to prevent moisture absorption and exposure to air. For enhanced stability, flushing the container with an inert gas like argon or nitrogen before sealing is advisable.

Q2: How can I assess the purity and stability of my stored this compound?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to assess the purity and detect degradation products.[8][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities and confirm the structure of the compound. A change in the physical appearance, such as color, can also be an initial indicator of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The methoxy group could be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce decomposition of the pyridine ring or the nitro group.

  • Thermal Decomposition: High temperatures can lead to the breakdown of the molecule, potentially with the loss of the nitro group.

  • Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light.

Q4: I suspect my compound has degraded. Can I still use it for my experiments?

A4: It is strongly advised against using a degraded compound, as the impurities can lead to unreliable and irreproducible experimental results. Degradation products may also have different toxicological profiles. If degradation is suspected, it is best to purify the compound (e.g., by recrystallization or chromatography) or obtain a new, pure batch.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions.[12][13][14][15] This protocol provides a general framework for investigating the degradation of this compound.

Objective: To identify potential degradation products and degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Place a small amount of the solid compound in a 70°C oven for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the parent compound and any degradation products.

    • Determine the percentage of degradation under each stress condition.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

G Logical Workflow for Stability Assessment cluster_storage Storage and Observation cluster_testing Analytical Testing cluster_decision Decision Making cluster_action Action storage Store Compound (Cool, Dry, Dark) observe Visual Observation (Color, Physical State) storage->observe purity_check Purity Assessment (HPLC, NMR) observe->purity_check forced_degradation Forced Degradation Study (Stress Testing) purity_check->forced_degradation If stability issues suspected decision Evaluate Results purity_check->decision forced_degradation->decision stable Compound is Stable proceed Proceed with Experiment stable->proceed unstable Compound is Unstable purify Purify or Obtain New Batch unstable->purify decision->stable No significant degradation decision->unstable Degradation observed purify->purity_check

Caption: Workflow for assessing the stability of this compound.

G Potential Degradation Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products compound This compound light Light (Photolysis) compound->light heat Heat (Thermolysis) compound->heat water H₂O (Hydrolysis) compound->water oxygen O₂ (Oxidation) compound->oxygen p1 Ring Cleavage Products light->p1 p2 Denitrated Products heat->p2 p3 Demethylated Products water->p3 p4 Oxidized Products oxygen->p4

Caption: Factors contributing to the degradation of this compound.

References

Challenges in the scale-up synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Consider a moderate increase in reaction temperature or extending the reaction time.
Purity of starting materials.Ensure the purity of the starting materials, as impurities can lead to the formation of byproducts.
Suboptimal molar ratios of reactants.Carefully verify the molar ratios of the reactants to ensure they are optimal for the reaction.
Formation of Multiple Products/Side Reactions Over-nitration (polynitration).[1]Carefully control the stoichiometry of the nitrating agent (e.g., mixed acid of nitric acid and sulfuric acid).[1] Add the nitrating agent slowly while maintaining a low reaction temperature to prevent excessive nitration.[1]
Formation of regioisomers.The choice of starting material and reaction conditions can influence the formation of isomers. For instance, when nitrating 2-chloro-6-alkoxypyridine, adding the pyridine derivative to the mixed acid can favor the desired 3-nitro isomer over the 5-nitro isomer.
Oxidation of starting materials or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to colored impurities.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.If the product is in an aqueous layer, perform extraction with a suitable organic solvent. If it is in an organic layer, consider precipitation by adding a non-solvent.
Formation of an emulsion during workup.To break an emulsion, you can add brine or filter the mixture through celite.
Co-crystallization with impurities.Multiple recrystallizations from different solvent systems may be necessary to achieve the desired purity. Column chromatography can also be an effective purification method.
Inconsistent Results on Scale-Up Poor heat transfer in larger reactors.[2]Exothermic reactions, such as nitration, can lead to localized overheating and the formation of side products. Ensure the reactor has adequate cooling capacity and monitor the internal temperature throughout the reaction.
Inefficient mixing.[2]Inefficient mixing can lead to localized high concentrations of reactants, which can promote side reactions. Ensure the stirring is adequate for the scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: There are three primary methods for synthesizing this compound, each starting from a different precursor[1]:

  • From 2-chloro-6-methoxy pyridine: This method involves diazotization followed by nitration and subsequent hydrolysis.

  • From 2-methoxy-6-hydroxypyridine: This involves direct nitration using a mixed acid of nitric and sulfuric acid.

  • From 2-methoxy pyridine: This route involves nitration, followed by methylation and hydrolysis.

Q2: How can I control the regioselectivity of the nitration reaction?

A2: Controlling the regioselectivity of the nitration is crucial to maximize the yield of the desired 3-nitro isomer. Key factors include:

  • Reaction Temperature: Lower temperatures generally favor the formation of the desired isomer.

  • Addition Order: Adding the substrate to the nitrating agent (rather than the other way around) can sometimes improve selectivity.

  • Choice of Nitrating Agent: The concentration and composition of the mixed acid (sulfuric and nitric acid) should be carefully controlled.

Q3: What are the safety precautions I should take during the nitration step?

A3: Nitration reactions are highly exothermic and require strict safety measures, especially during scale-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the temperature during the addition of the nitrating agent and have a quenching plan in place for thermal runaway.

  • Slow Addition: Add the nitrating agent slowly and monitor the temperature closely.

Q4: What are the typical yields and purity I can expect for related intermediates?

Synthesis Step Starting Material Yield Purity
Synthesis of 2,6-dichloro-3-nitropyridine2,6-dichloropyridine75.38%99.5% (GC)
Synthesis of 2-amino-6-chloro-3-nitropyridine2,6-dichloro-3-nitropyridine56.45%99.3% (HPLC)
Synthesis of 6-Methoxy-2-nitropyridin-3-amine2-amino-6-chloro-3-nitropyridine86.5%99.0% (HPLC)

Data adapted from established laboratory procedures for a related compound.[3]

Experimental Protocols & Workflows

Below are detailed methodologies for key experimental steps that may be adapted for the synthesis of this compound.

General Nitration Protocol (from a Hydroxypyridine derivative)

This protocol is adapted from the synthesis of 2-Nitro-3-hydroxy-6-methylpyridine and can be modified for 2-methoxy-6-hydroxypyridine.

  • Preparation: Add the starting hydroxypyridine derivative (e.g., 2-methoxy-6-hydroxypyridine) to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Maintain the temperature below 10°C and add fuming nitric acid dropwise with stirring.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.

This is a general guideline; specific quantities and temperatures should be optimized for the target molecule.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

G Troubleshooting Workflow start Synthesis Issue Identified low_yield Low Yield? start->low_yield side_reactions Side Reactions? start->side_reactions purification_difficulty Purification Difficulty? start->purification_difficulty scale_up_issues Scale-up Issues? start->scale_up_issues check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_purity Verify Starting Material Purity low_yield->check_purity optimize_ratio Optimize Reactant Ratios low_yield->optimize_ratio control_nitration Control Nitrating Agent Stoichiometry side_reactions->control_nitration control_temp Lower Reaction Temperature side_reactions->control_temp inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere extraction Optimize Extraction Solvent purification_difficulty->extraction recrystallization Recrystallize from Different Solvents purification_difficulty->recrystallization chromatography Employ Column Chromatography purification_difficulty->chromatography heat_transfer Improve Heat Transfer scale_up_issues->heat_transfer mixing Ensure Efficient Mixing scale_up_issues->mixing solution Implement Solution and Re-evaluate check_completion->solution check_purity->solution optimize_ratio->solution control_nitration->solution control_temp->solution inert_atmosphere->solution extraction->solution recrystallization->solution chromatography->solution heat_transfer->solution mixing->solution

Caption: A logical workflow for diagnosing and resolving common synthesis challenges.

Potential Side Reaction Pathway: Polynitration

G Polynitration Side Reaction cluster_conditions Reaction Conditions SM 2-Hydroxy-6-methoxypyridine DP This compound (Desired Product) SM->DP Controlled Nitration SP Polynitrated Byproducts DP->SP Further Nitration excess_nitrating_agent Excess Nitrating Agent High Temperature

Caption: The potential pathway for the formation of polynitrated byproducts.

References

Improving the regioselectivity of reactions with 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with 2-Hydroxy-6-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

The primary challenge arises from the tautomerism between the 2-hydroxy-pyridine and 2-pyridone forms of the molecule. This equilibrium results in two potential nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. Consequently, reactions with electrophiles, such as alkylating agents, can lead to a mixture of O-substituted and N-substituted products, compromising regioselectivity.[1][2]

Furthermore, the pyridine ring itself possesses multiple sites for electrophilic substitution. The directing effects of the existing substituents—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) and hydroxy/oxo group—create a complex reactivity landscape that can lead to mixtures of isomers.[3][4]

Q2: How do the substituents on the pyridine ring influence regioselectivity in electrophilic aromatic substitution?

The -OH (in the hydroxypyridine tautomer) and -OCH₃ groups are electron-donating and activate the ring towards electrophilic attack, generally directing incoming electrophiles to the ortho and para positions. Conversely, the -NO₂ group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to the meta position.[3] In the pyridone tautomer, the carbonyl group is also deactivating and meta-directing. The interplay of these competing directing effects determines the final regiochemical outcome.

Q3: What is the key to controlling N- vs. O-alkylation of this compound?

Controlling the N- versus O-alkylation is a classic challenge in the chemistry of 2-hydroxypyridines.[2] The outcome is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, and the nature of the alkylating agent. Generally, conditions that favor the pyridone tautomer or expose the nitrogen atom will lead to N-alkylation, while conditions that favor the hydroxypyridine tautomer or enhance the nucleophilicity of the oxygen will result in O-alkylation.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Alkylation Reactions (Mixture of N- and O-Alkylated Products)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inappropriate Base The choice of base can significantly influence the N/O selectivity. For selective N-alkylation, consider using a base that promotes the formation of the pyridone anion, such as potassium carbonate or cesium carbonate.[5] For selective O-alkylation, stronger bases like sodium hydride (NaH) in an appropriate solvent might be more effective by generating the alkoxide.
Solvent Effects The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like DMF or DMSO often favor N-alkylation.[1] Non-polar or less coordinating solvents may favor O-alkylation. For O-alkylation, consider using solvents like THF.
Nature of the Alkylating Agent Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles (e.g., alkyl iodides) may favor reaction at the softer nitrogen atom (N-alkylation).[1]
Counterion Effects The counterion of the base can influence the reaction outcome. For instance, cesium ions are known to promote N-alkylation.[1]
Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Quantitative Data on N- vs. O-Alkylation of Substituted 2-Pyridones:

SubstrateAlkylating AgentBaseSolventN/O RatioReference
Substituted 2-pyridonesBenzyl halidesK₂CO₃Water (micellar)>5:1[2]
Substituted 2-pyridonesPrimary alkyl halidesK₂CO₃Water (micellar)>6:1[2]
Substituted 2-pyridonesSecondary alkyl halidesK₂CO₃Water (micellar)>2.4:1[2]
2-HydroxypyridinesOrganohalidesNoneNone>99% N-selectivity[6]
Problem 2: Low Yield or No Reaction in Electrophilic Aromatic Substitution

Possible Causes and Solutions:

| Cause | Troubleshooting Steps | | :--- | :--- | :--- | :--- | | Deactivation of the Pyridine Ring | The nitro group strongly deactivates the ring towards electrophilic attack. Harsher reaction conditions (higher temperature, stronger Lewis acids) may be required.[3] | | Protonation of the Pyridine Nitrogen | Under acidic conditions (common in electrophilic aromatic substitution), the pyridine nitrogen can be protonated, further deactivating the ring. | | Incorrect Directing Effects | The combination of a methoxy, hydroxy/oxo, and nitro group can lead to complex directing effects. Consider the dominant directing group and the steric hindrance at potential reaction sites. |

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of a 2-Hydroxypyridine Derivative

This protocol is adapted from a general method for the selective N-alkylation of 2-hydroxypyridines.[6]

  • Reactant Preparation: In a reaction vessel, combine the this compound (1.0 equiv) and the desired organohalide (1.2 equiv).

  • Reaction Conditions: Heat the mixture under catalyst- and base-free conditions. The optimal temperature will depend on the reactivity of the organohalide and should be determined empirically, starting from a moderate temperature (e.g., 80 °C) and increasing if necessary.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any unreacted starting material or byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of a Hydroxypyridine

This protocol provides a general approach for O-alkylation and may require optimization for this compound.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the O-alkylated product.

Visualizations

Regioselectivity_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Electrophile (E+) Electrophile (E+) This compound->Electrophile (E+) Reacts with O-Alkylation Product O-Alkylation Product Electrophile (E+)->O-Alkylation Product Favored by hard electrophiles N-Alkylation Product N-Alkylation Product Electrophile (E+)->N-Alkylation Product Favored by soft electrophiles Ring Substitution Product Ring Substitution Product Electrophile (E+)->Ring Substitution Product Electrophilic Aromatic Substitution Base/Solvent/Catalyst Base/Solvent/Catalyst Base/Solvent/Catalyst->Electrophile (E+) Influences Experimental_Workflow start Start: Select Reaction Type (Alkylation, etc.) conditions Choose Reaction Conditions: - Base - Solvent - Temperature - Catalyst start->conditions reaction Perform Reaction with This compound conditions->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product Mixture (NMR, MS) for Regioselectivity purification->analysis troubleshoot Troubleshoot based on Product Ratio analysis->troubleshoot troubleshoot->conditions Adjust Conditions end End: Desired Regioisomer troubleshoot->end Successful

References

Technical Support Center: Optimizing Solvent Selection for Reactions with 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-6-methoxy-3-nitropyridine. The following information is designed to assist in optimizing solvent selection for chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid compound with limited solubility in water.[1] Its solubility is higher in polar organic solvents. The presence of both polar functional groups (hydroxyl and nitro) and a less polar methoxy group and pyridine ring suggests a range of solubility behaviors. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Solubility in polar protic solvents such as methanol and ethanol is also expected due to the potential for hydrogen bonding with the hydroxyl and nitro groups.[1] Conversely, it is likely to have low solubility in non-polar solvents like hexane.

Q2: How does the choice of solvent affect reactions involving the hydroxyl group of this compound?

A2: The hydroxyl group can undergo various reactions, such as O-alkylation and O-acylation. The choice of solvent is critical for these transformations. For reactions like O-alkylation, a polar aprotic solvent such as DMF or DMSO is often used in the presence of a base. These solvents can effectively dissolve the reactants and facilitate the nucleophilic attack of the deprotonated hydroxyl group. In some cases, environmentally benign approaches using aqueous micellar media have been shown to be effective for the O-alkylation of hydroxypyridines.

Q3: What type of reactions is the pyridine ring of this compound susceptible to, and how does the solvent play a role?

A3: The pyridine ring, particularly with the activating nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile can displace a suitable leaving group on the ring. The solvent polarity and proticity can significantly influence the reaction rate and outcome. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and more reactive. Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDMSO, DMFSolubleStrong dipole-dipole interactions.
Polar ProticMethanol, EthanolSolublePotential for hydrogen bonding.[1]
Polar ProticWaterLimited SolubilityThe overall molecule may not be polar enough to overcome the strong hydrogen bonding network of water.[1]
Non-PolarHexane, TolueneLow to Insoluble"Like dissolves like" principle; the compound is too polar.
EthersTHF, DioxaneSparingly SolubleIntermediate polarity.
HalogenatedDichloromethaneSparingly SolubleIntermediate polarity.

Note: This table is based on the chemical structure and available qualitative data. Experimental verification is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or No Reaction Poor Solubility of Reactants: this compound or the other reactant may not be sufficiently soluble in the chosen solvent at the reaction temperature.- Consult the qualitative solubility table (Table 1) and select a solvent in which both reactants are likely to be soluble (e.g., DMSO, DMF).- Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions or decomposition at higher temperatures.
Insufficient Nucleophilicity: In protic solvents (e.g., alcohols), the nucleophile may be heavily solvated via hydrogen bonding, reducing its reactivity.- Switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance the nucleophile's reactivity.
Low Yield Side Reactions: The solvent may be participating in the reaction or promoting undesired side reactions. For example, using an alcohol as a solvent in the presence of a strong base could lead to competitive O-alkylation by the solvent.- Choose an inert solvent that is not expected to react under the reaction conditions.- Lowering the reaction temperature may help to minimize side reactions.
Product Precipitation: The desired product may be insoluble in the reaction solvent and precipitate out, potentially halting the reaction or making work-up difficult.- If the product is known, choose a solvent in which it is soluble.- If the product precipitates upon completion, this can be an advantage for purification by filtration.
Difficult Product Isolation High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove during work-up.- If possible, choose a lower-boiling point solvent that still provides adequate solubility.- For high-boiling point solvents, consider purification methods such as precipitation by adding a non-solvent, or extraction into a different solvent followed by removal of the lower-boiling extraction solvent.

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol is a general guideline for the O-alkylation of this compound. Optimization of the base, electrophile, temperature, and reaction time may be necessary.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide)

  • Deionized water

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution in an ice bath (0 °C).

  • Carefully add the base (1.1 to 1.5 equivalents) portion-wise to the stirred solution. If using NaH, be cautious of hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Slowly add the alkylating agent (1.1 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 2-Hydroxy-6-methoxy- 3-nitropyridine in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., NaH, K₂CO₃) cool->add_base stir1 Stir for 30-60 min at 0 °C add_base->stir1 add_alkylating_agent Add Alkylating Agent stir1->add_alkylating_agent warm_stir Warm to Room Temp & Stir (2-24h) add_alkylating_agent->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Workflow for a typical O-alkylation of this compound.

solvent_selection_pathway start Start: Reaction Planning reaction_type Identify Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar On Pyridine Ring oh_reaction Reaction at Hydroxyl Group reaction_type->oh_reaction At -OH Group select_snar_solvent Select Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) snar->select_snar_solvent select_oh_solvent Select Polar Aprotic Solvent (e.g., DMF, THF) or Aqueous Micellar Media oh_reaction->select_oh_solvent check_solubility Check Solubility of All Reactants select_snar_solvent->check_solubility select_oh_solvent->check_solubility proceed Proceed with Experiment check_solubility->proceed Soluble troubleshoot Troubleshoot (See Guide) check_solubility->troubleshoot Insoluble end Successful Reaction proceed->end

Caption: Decision pathway for solvent selection based on reaction type.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Hydroxy-6-methoxy-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed comparison of the reactivity of 2-Hydroxy-6-methoxy-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine, two key intermediates in pharmaceutical and materials science research. The focus of this analysis is on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical transformation in the synthesis of complex organic molecules. This document offers a theoretical framework for their reactivity, supporting experimental data from analogous systems, detailed reaction protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Theoretical Background: The Decisive Role of the Leaving Group

The reactivity of pyridines in nucleophilic aromatic substitution is significantly influenced by the nature of the substituent at the 2-position, which acts as a leaving group. The pyridine ring, being electron-deficient, is further activated towards nucleophilic attack by the presence of a strong electron-withdrawing nitro group at the 3-position. However, the efficiency of the substitution reaction is largely dictated by the ability of the leaving group to depart and stabilize the resulting negative charge.

2-chloro-6-methoxy-3-nitropyridine possesses a chloride ion (Cl⁻) as the leaving group. Chloride is an excellent leaving group due to its ability to stabilize a negative charge, being the conjugate base of a strong acid (HCl). This makes the C2-carbon of 2-chloro-6-methoxy-3-nitropyridine highly susceptible to nucleophilic attack, leading to efficient substitution reactions under relatively mild conditions. Due to the electron-deficient nature of the pyridine ring, the chlorine atom at the 2-position can be easily attacked by nucleophilic reagents to obtain further derivatized products.[1]

On the other hand, This compound has a hydroxyl group (-OH) at the 2-position. The corresponding leaving group would be the hydroxide ion (OH⁻), which is a strong base and therefore a very poor leaving group. Direct displacement of the hydroxyl group via an SNAr mechanism is generally not feasible under standard conditions.

However, 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This tautomerism can influence its reactivity. While direct substitution of the hydroxyl group is difficult, the pyridone tautomer can undergo N-alkylation or N-arylation reactions. Alternatively, the hydroxyl group can be activated to improve its leaving group ability, for instance, by conversion to a sulfonate ester (e.g., tosylate or mesylate), or it can undergo O-alkylation under specific basic conditions. This compound is a key intermediate in organic synthesis and can be converted into other compounds through various chemical reactions, including nucleophilic substitution and reduction.[2]

The general mechanism for nucleophilic aromatic substitution on these activated pyridine rings proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism of SNAr on 2-chloro-6-methoxy-3-nitropyridine.

Quantitative Comparison of Reactivity

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
Data compiled from analogous systems for illustrative purposes.[3]

Based on fundamental principles, the rate of nucleophilic substitution for this compound would be exceedingly low under conditions where the chloro analogue reacts readily, due to the poor leaving group ability of the hydroxide ion.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions for each class of compound.

Protocol 1: Nucleophilic Aromatic Substitution of 2-chloro-6-methoxy-3-nitropyridine with an Amine

This protocol describes a general procedure for the reaction of 2-chloro-6-methoxy-3-nitropyridine with a primary or secondary amine.

Materials:

  • 2-chloro-6-methoxy-3-nitropyridine

  • Amine (e.g., benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methoxy-3-nitropyridine (1.0 eq).

  • Add the amine (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Protocol1_Workflow start Start setup Combine reactants and solvent under inert atmosphere start->setup react Heat and stir reaction mixture setup->react monitor Monitor progress by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the SNAr of 2-chloro-6-methoxy-3-nitropyridine.

Protocol 2: O-Alkylation of this compound

This protocol describes a general procedure for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF).

  • Cool the mixture in an ice bath and add the base (e.g., sodium hydride, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol2_Workflow start Start deprotonation Deprotonation with base in anhydrous solvent start->deprotonation alkylation Addition of alkylating agent deprotonation->alkylation monitor Monitor reaction progress alkylation->monitor monitor->alkylation Incomplete quench Quench reaction monitor->quench Complete workup Aqueous workup and extraction quench->workup purify Column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the O-alkylation of this compound.

Conclusion

References

A Comparative Guide to the Biological Activity of 2-Hydroxy-6-methoxy-3-nitropyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Hydroxy-6-methoxy-3-nitropyridine against a range of other nitropyridine analogs. While this compound is primarily documented as a key intermediate in organic synthesis, this guide compiles available data on the broader class of nitropyridines to offer insights into their potential therapeutic applications.[1] The biological activities of nitropyridine derivatives are diverse, spanning antimicrobial, antifungal, antiviral, anticancer, and enzyme-inhibiting properties.

Overview of Nitropyridine Analogs' Biological Activities

Nitropyridine derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of a nitro group onto the pyridine ring can significantly influence the molecule's electronic properties and its interactions with biological targets.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of nitropyridine analogs. For instance, certain nitropyridine-containing complexes have demonstrated antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, P. aeruginosa, and E. coli. Their efficacy is in some cases comparable to established antibiotics like ciprofloxacin. Additionally, some derivatives have shown significant antifungal activity against C. albicans.

Anticancer and Cytotoxic Activity

The cytotoxic potential of nitropyridine analogs against various cancer cell lines is a promising area of research. Studies have reported on nitropyridine derivatives that exhibit cytotoxic effects, indicating their potential as anticancer agents. For example, certain pyrimidine derivatives bearing a 3-nitrophenyl substituent have shown high efficiency against cervical adenocarcinoma (M-HeLa) cells with low cytotoxicity against normal liver cells.[2]

Enzyme Inhibition

Nitropyridine derivatives have also been investigated as enzyme inhibitors. For example, some analogs have shown inhibitory activity against Janus kinase 2 (JAK2), a protein implicated in various myeloproliferative disorders.

Comparative Data on Nitropyridine Analogs

The following tables summarize the quantitative data on the biological activity of various nitropyridine analogs from published studies.

Table 1: Antimicrobial and Antifungal Activity of Nitropyridine Analogs

Compound/AnalogTarget Organism(s)Activity (MIC/IC50)Reference
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicansZone of inhibition: 9.1–17.9 mm (bacteria), 21.9–25.3 mm (fungi)[3]
Pyridyloxy-substituted acetophenone oxime ethersNot SpecifiedIC50: 3.11–4.18 μM[3]
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamideE. coli, S. aureus, MycobacteriaMIC: 0.3 to 92.6 μM[4]

Table 2: Anticancer and Cytotoxic Activity of Nitropyridine Analogs

Compound/AnalogCell Line(s)Activity (IC50)Reference
2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines with 3-nitrophenyl substituentM-HeLa (cervical adenocarcinoma)High efficiency (quantitative data not specified)[2]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-7721 (human hepatoma)IC50: 32.3 +/- 1.13 μM[5]
Aaptamine derivativesHL60, K562, MCF-7, KB, HepG2, HT-29IC50: 0.03–8.5 µM[6][7]
10-methoxycanthin-6-oneDU145 (prostate cancer)IC50: 1.58 µg/mL[7]

Table 3: Enzyme Inhibitory Activity of Nitropyridine Analogs

Compound/AnalogTarget EnzymeActivity (IC50)Reference
Sulfamides derived from 2-amino-3-methylpyridineJAK2IC50: 8.5–12.2 µM[3]

The Influence of Hydroxy and Methoxy Groups

The presence of hydroxyl (-OH) and methoxy (-OCH3) groups can significantly modulate the biological activity of nitropyridine compounds.

  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Its position on the aromatic ring can influence the compound's antioxidant and cytotoxic properties.[8]

  • Methoxy Group: The methoxy group can alter the lipophilicity of a molecule, thereby affecting its ability to cross cell membranes. It can also influence the electronic properties of the pyridine ring, which can impact its reactivity and binding affinity.[9]

While direct experimental data for this compound is lacking, the presence of both a hydroxyl and a methoxy group suggests a potential for diverse biological interactions. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups could lead to unique pharmacological properties.

Experimental Protocols

Detailed methodologies for the biological assays mentioned in the tables are crucial for the replication and validation of findings. Below are generalized experimental protocols based on the cited literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay depends on the target enzyme. A general workflow is as follows:

  • Reaction Mixture Preparation: A reaction mixture containing the enzyme, its substrate, and a suitable buffer is prepared.

  • Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated (e.g., by adding the substrate or a cofactor) and incubated for a specific time at an optimal temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the product formation or substrate depletion is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing Biological Pathways and Workflows

To better understand the processes involved in evaluating the biological activity of these compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that could be targeted by such compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Nitropyridine Analogs purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial/ Antifungal Assays purification->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assays purification->enzyme data_analysis Data Analysis (MIC, IC50 calculation) antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Experimental workflow for the evaluation of nitropyridine analogs.

signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., JAK) ext_signal->receptor downstream Downstream Signaling (e.g., STAT pathway) receptor->downstream inhibitor Nitropyridine Analog (Inhibitor) inhibitor->receptor proliferation Cell Proliferation & Survival downstream->proliferation

Simplified JAK-STAT signaling pathway targeted by inhibitors.

References

Structure-Activity Relationship (SAR) Studies of 2-Hydroxy-6-methoxy-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for derivatives of 2-hydroxy-6-methoxy-3-nitropyridine. Due to a lack of specific SAR studies on derivatives of this particular scaffold in publicly available literature, this guide draws upon findings from closely related pyridine analogues. By examining the SAR of 2-pyridones, 3-nitropyridines, and 6-methoxypyridines, we can infer the potential impact of structural modifications on the biological activity of this compound derivatives, particularly in the context of anticancer drug discovery.

Synthesis of the Core Scaffold: this compound

The parent compound, this compound, serves as the foundational structure for potential derivatization. Understanding its synthesis is crucial for designing and producing novel analogues. Several synthetic routes have been reported, providing a basis for the introduction of various substituents.[1]

A general overview of a potential synthetic workflow is outlined below:

Start Starting Material (e.g., 2-chloro-6-methoxypyridine) Nitration Nitration Start->Nitration Intermediate Nitro-intermediate (e.g., 2-chloro-6-methoxy-3-nitropyridine) Nitration->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Derivatization Derivatization (Modification at various positions) Final_Product->Derivatization Derivatives Target Derivatives Derivatization->Derivatives Pyridone_Core 2-Pyridone Core R3 Position 3 (e.g., Nitro group) Pyridone_Core->R3 R4 Position 4 (Aryl substituents) Pyridone_Core->R4 R5 Position 5 Pyridone_Core->R5 R6 Position 6 (e.g., Methoxy group, Aryl substituents) Pyridone_Core->R6 Activity Biological Activity (e.g., Anticancer, Cardiotonic) R3->Activity R4->Activity R5->Activity R6->Activity Methoxy_Pyridine Methoxy-Substituted Pyridine Core Position_of_OMe Position of Methoxy Group Methoxy_Pyridine->Position_of_OMe Number_of_OMe Number of Methoxy Groups Methoxy_Pyridine->Number_of_OMe Other_Substituents Other Substituents (e.g., amides, aryl groups) Methoxy_Pyridine->Other_Substituents Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) Position_of_OMe->Biological_Activity Number_of_OMe->Biological_Activity Other_Substituents->Biological_Activity

References

Comparative analysis of the synthetic utility of different substituted nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitropyridines are a cornerstone class of intermediates in modern organic and medicinal chemistry. Their unique electronic properties, stemming from the strongly electron-withdrawing nitro group on the pyridine core, render them highly versatile building blocks for the synthesis of complex molecular architectures.[1][2] This guide provides a comparative analysis of the synthetic utility of various substituted nitropyridines, focusing on their performance in key chemical transformations. Experimental data is provided to support the discussion, offering a practical resource for professionals in drug discovery and chemical synthesis.[3][4]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group significantly activates the pyridine ring towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) one of the most powerful methods for their functionalization.[1][5] This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group, such as a halogen. The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[6]

2-Chloro-3-nitropyridine and 2-chloro-5-nitropyridine are common substrates where the chlorine atom is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[1][7] The reaction conditions are often mild, and the products are typically obtained in high yields. In certain cases, such as with sulfur nucleophiles, the nitro group itself can be selectively substituted even in the presence of another potential leaving group like a halogen.[8]

SubstrateNucleophileConditionsProductYield (%)Reference
2-Chloro-5-nitropyridine4-FluorophenolK₂CO₃, DMF, 80 °C2-(4-Fluorophenoxy)-5-nitropyridine95%[7]
2-Chloro-5-nitropyridineBenzylamineK₂CO₃, DMF, 80 °CN-Benzyl-5-nitropyridin-2-amine98%[7]
2-Chloro-3-nitropyridinePiperazineK₂CO₃, DMF1-(3-Nitropyridin-2-yl)piperazine~70-80%[2]
2-Chloro-5-methyl-3-nitropyridineSecondary Amines-2-(Dialkylamino)-5-methyl-3-nitropyridineModerate[3]
5-Bromo-2-methyl-3-nitropyridineBenzylthiolK₂CO₃, DMF, Heat5-Bromo-3-(benzylthio)-2-methylpyridine91%[8]
  • To a stirred solution of 4-fluorophenol (1.2 equiv.) in anhydrous dimethylformamide (DMF), potassium carbonate (2.0 equiv.) is added.

  • 2-Chloro-5-nitropyridine (1.0 equiv.) is added to the mixture.

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-(4-fluorophenoxy)-5-nitropyridine.

Caption: SNAr reaction pathway on a halonitropyridine.

Reduction of the Nitro Group

The transformation of the nitro group into an amino group is a fundamental step in the synthetic application of nitropyridines. This reaction dramatically alters the electronic nature of the molecule, converting a potent electron-withdrawing group into a strongly electron-donating one.[9] This change opens up new avenues for further functionalization, such as electrophilic aromatic substitution or the formation of amides.[3][9]

Various methods are available for the reduction of the nitro group, with the choice of reagent often depending on the presence of other functional groups in the molecule. Catalytic hydrogenation is a clean and efficient method, while the use of metals in acidic or neutral media offers a valuable alternative.

SubstrateReagentConditionsProductYield (%)Reference
2-Chloro-5-nitropyridineFe, NH₄Cl, EtOH/H₂OReflux6-Chloropyridin-3-amine90%[3]
Substituted 3-NitropyridineZn, NH₄Cl, EtOHUltrasonicationN-(3-pyridyl)hydroxylamine60-85%[10]
2-(N-phenylpiperazin)-5-nitropyridineH₂, Pd/C, EtOHRT, 1 atm6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamineHigh[3]
Aromatic Nitro CompoundSn, HClHeatAromatic AmineGeneral Method[9]
  • A mixture of 2-chloro-5-nitropyridine (1.0 equiv.), iron powder (3.0 equiv.), and ammonium chloride (0.5 equiv.) in a 4:1 ethanol/water solvent system is prepared.

  • The mixture is heated to reflux and stirred vigorously for 2-3 hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is filtered through a pad of Celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 6-chloropyridin-3-amine.

Reduction_Workflow Start Substituted Nitropyridine Reduction Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) Start->Reduction Step 1 Amine Aminopyridine Intermediate Reduction->Amine Step 2 End1 Further Functionalization (e.g., Acylation, Alkylation) Amine->End1 Path A End2 Sandmeyer Reaction (via Diazonium Salt) Amine->End2 Path B

Caption: Synthetic pathways enabled by nitro group reduction.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated nitropyridines are excellent electrophilic partners in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. More recently, innovative methods have been developed that utilize the nitro group itself as a coupling partner in so-called "denitrative" cross-coupling reactions, further expanding the synthetic toolkit.[11][12]

The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are widely applied to nitropyridine substrates. Copper-catalyzed reactions have also proven effective for coupling nitroarenes with aryl boronic acids to form diarylamines.[11]

SubstrateCoupling PartnerCatalyst SystemReaction TypeProductYield (%)Reference
3-NitropyridinePhenylboronic acidCuI (2 mol%), L1 (4 mol%), PhSiH₃Denitrative Amination3-(Phenylamino)pyridine82%[11]
Methyl-4-nitrobenzoate4-Methoxyphenylboronic acidPd(OAc)₂ / BrettPhosDenitrative Suzuki4-Methoxy-4'-methylbiphenylHigh[12]
2-Chloro-3-methyl-5-nitropyridineVariousTransition Metal CatalystsGeneral Cross-CouplingFunctionalized Pyridines-[1][13]
  • To an oven-dried vial is added CuI (2.0 mol %), a diphosphine ligand (4.0 mol %), 3-nitropyridine (1.0 equiv.), and phenylboronic acid (1.5 equiv.).

  • The vial is sealed with a septum and purged with argon.

  • Anhydrous solvent (e.g., dioxane) is added, followed by phenylsilane (2.0 equiv.).

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling, the mixture is diluted with an appropriate solvent and filtered. The filtrate is concentrated and purified by column chromatography to yield the diarylamine product.

Coupling_Cycle Simplified Catalytic Cycle for Denitrative Coupling Catalyst Active Catalyst [M] C Oxidative Addition or Deoxygenation Catalyst->C A Nitroarene (Ar-NO₂) A->C B Coupling Partner (R-B(OH)₂) E Transmetalation B->E D [Ar-M-NO₂] C->D D->E F [Ar-M-R] E->F G Reductive Elimination F->G G->Catalyst Regeneration Product Product (Ar-R) G->Product

Caption: A conceptual catalytic cycle for cross-coupling reactions.

C-H Functionalization via Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful, transition-metal-free method for the direct C-H alkylation of electron-deficient arenes like nitropyridines.[5][14] The reaction involves the addition of a carbanion (stabilized by a leaving group at the α-position) to the ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. The nitro group is essential for activating the ring and directing the substitution, typically to positions ortho and para to it.

The VNS reaction is highly regioselective and tolerates a range of functional groups. The electrophilicity of the nitropyridine and steric factors can influence the outcome of the reaction.[14]

SubstrateCarbanion PrecursorBaseProductYield (%)Reference
3-NitropyridinePhenyl methyl sulfoneKHMDS4-Methyl-3-nitropyridine83%[14]
3-NitropyridinePhenyl ethyl sulfoneKHMDS4-Ethyl-3-nitropyridine87%[14]
5-Bromo-3-nitropyridinePhenyl methyl sulfoneKHMDS5-Bromo-4-methyl-3-nitropyridine91%[14]
3-NitropyridineIsopropyl phenyl sulfoneKHMDSMeisenheimer Adduct (No elimination)43%[14]
  • A solution of the sulfone precursor (e.g., phenyl methyl sulfone, 1.2 equiv.) in anhydrous DMF is cooled to -40 °C under an inert atmosphere.

  • A solution of potassium hexamethyldisilazide (KHMDS, 2.5 equiv.) in THF is added dropwise, and the mixture is stirred for 10 minutes to generate the carbanion.

  • A solution of 3-nitropyridine (1.0 equiv.) in DMF is added dropwise.

  • The reaction is stirred at -40 °C for 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.

Caption: Key steps in the VNS mechanism for C-H alkylation.

References

Unambiguous Structure Confirmation of 2-Hydroxy-6-methoxy-3-nitropyridine Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the crystallographic analysis of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives, offering a comparative overview of their solid-state structures. This guide furnishes researchers, scientists, and drug development professionals with the necessary experimental data and protocols to unequivocally confirm molecular structures, a critical step in the development of novel therapeutics.

Single-crystal X-ray diffraction (XRD) stands as the gold standard for the absolute determination of a molecule's three-dimensional structure. For derivatives of this compound, a scaffold of interest in medicinal chemistry, XRD provides indisputable evidence of atomic connectivity, stereochemistry, and intermolecular interactions in the solid state. This guide presents a comparative analysis of crystallographic data from several key derivatives, outlines a typical experimental protocol for structure determination, and contrasts the technique with other common analytical methods.

Comparative Crystallographic Data of Nitropyridine Derivatives

While a crystal structure for this compound was not publicly available at the time of this publication, the crystallographic data for several closely related derivatives provide valuable insights into the expected structural parameters of this class of compounds. The following table summarizes key crystallographic data for selected nitropyridine derivatives, enabling a comparative understanding of their solid-state conformations.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
2-(2-Methoxyphenoxy)-3-nitropyridine[1]C₁₂H₁₀N₂O₄MonoclinicP2₁/n7.50177.154220.636991.8781106.96
2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)[2]C₁₂H₁₀N₄O₄S₂MonoclinicP2₁/n-----
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine[3]C₁₈H₁₄N₄O₆TriclinicP14.55908.153011.635995.643413.49
2-methoxy-4,6-diphenylnicotinonitrile[4]C₂₀H₁₅N₃OOrthorhombicP2₁2₁2₁-----

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a this compound derivative by single-crystal X-ray diffraction typically follows the workflow detailed below.

G Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Selection and Mounting A->B High-quality single crystal C Data Collection B->C Mounted crystal D Data Processing C->D Diffraction pattern E Structure Solution D->E Reflection data F Structure Refinement E->F Initial structural model G Structure Validation and Analysis F->G Refined structure H Crystallographic Information File (CIF) G->H Final validated structure

Figure 1. A generalized workflow for determining the crystal structure of a small molecule.

1. Crystal Growth: High-quality single crystals of the this compound derivative are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically.

2. Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.[1] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[1] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[1]

4. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.

5. Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule. This map reveals the positions of the atoms in the crystal lattice.

6. Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

7. Structure Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The validated structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Comparison with Other Analytical Techniques

While X-ray crystallography provides an unambiguous solid-state structure, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a compound.

G Comparison of Analytical Techniques cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry XRD Provides precise 3D structure in solid state XRD_adv Unambiguous atomic connectivity and stereochemistry XRD->XRD_adv XRD_disadv Requires single crystals; provides a static picture XRD->XRD_disadv NMR Provides structural information in solution NMR_adv Information on dynamic processes and connectivity in solution NMR->NMR_adv NMR_disadv Structure is an average of conformations; less precise than XRD for 3D coordinates NMR->NMR_disadv MS Determines molecular weight and formula MS_adv High sensitivity; provides fragmentation patterns for structural clues MS->MS_adv MS_disadv Does not provide 3D structural information MS->MS_disadv

Figure 2. A comparison of X-ray crystallography with NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution.[5] It provides information about the connectivity of atoms and the local environment of each nucleus. While NMR can provide insights into the dynamic behavior of molecules in solution, the resulting structure is an average of all conformations present.[6] In contrast, X-ray crystallography provides a precise, static picture of a single conformation in the solid state.[5][6]

Mass Spectrometry (MS): MS is primarily used to determine the molecular weight and elemental composition of a compound with high accuracy. While fragmentation patterns can provide clues about the molecular structure, MS does not provide information about the three-dimensional arrangement of atoms in space.

References

LC-MS/MS method for the quantification of 2-Hydroxy-6-methoxy-3-nitropyridine in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of 2-Hydroxy-6-methoxy-3-nitropyridine in Reaction Mixtures

For researchers, scientists, and drug development professionals engaged in the synthesis and application of this compound, accurate quantification in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method alongside alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method Comparison

Table 1: Comparison of Quantitative Performance of Analytical Methods

ParameterProposed LC-MS/MSGC-MSHPLC-UV
Linearity Range 0.1 - 100 ng/mL (r² > 0.995) (estimated)1 - 500 ng/mL (estimated)0.1 - 100 µg/mL (estimated)
Limit of Detection (LOD) 0.05 ng/mL (estimated)0.5 ng/mL (estimated)50 ng/mL (estimated)
Limit of Quantification (LOQ) 0.1 ng/mL (estimated)1 ng/mL (estimated)100 ng/mL (estimated)
Accuracy (% Recovery) 95 - 105% (estimated)90 - 110% (estimated)90 - 110% (estimated)
Precision (%RSD) < 5% (estimated)< 10% (estimated)< 10% (estimated)
Selectivity Very HighHighModerate to Low
Throughput HighMediumHigh
Matrix Effect Potential for ion suppression/enhancementLowLow

Experimental Protocols

Detailed methodologies for the proposed LC-MS/MS method and alternative techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific reaction mixture and laboratory instrumentation.

Proposed LC-MS/MS Method

This method offers high selectivity and sensitivity for the quantification of this compound in complex matrices.

1. Sample Preparation:

  • Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., methanol/water, 50/50, v/v) to a concentration within the expected calibration range.

  • If necessary, perform a protein precipitation for biological matrices by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging.

  • Alternatively, for cleaner samples, a simple dilute-and-shoot approach may be sufficient.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): To be determined by infusion of a standard solution of this compound.

  • Product Ions: To be determined by fragmentation of the precursor ion. At least two product ions should be monitored for confirmation.

  • Collision Energy: Optimize for the specific precursor-product ion transitions.

  • Source Parameters: Optimize nebulizer gas, heater gas, and capillary voltage for maximum signal intensity.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for the hydroxyl group of the analyte to improve volatility and peak shape.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to silylate the hydroxyl group.

  • Dilute the derivatized sample with a suitable solvent (e.g., hexane) before injection.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.

Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cost-effective method suitable for quantification when high sensitivity is not required and the analyte has a strong chromophore.

1. Sample Preparation:

  • Dilute an aliquot of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance (λmax) of this compound, which should be determined by a UV scan. Pyridine and its derivatives typically have strong absorbance in the UV region.[1]

Visualizations

To better illustrate the processes involved, the following diagrams have been generated.

cluster_synthesis Synthesis of this compound 2-chloro-6-methoxypyridine 2-chloro-6-methoxypyridine Reaction Reaction 2-chloro-6-methoxypyridine->Reaction 1. Nitrating agent Nitrating agent Nitrating agent->Reaction 2-chloro-6-methoxy-3-nitropyridine 2-chloro-6-methoxy-3-nitropyridine Reaction->2-chloro-6-methoxy-3-nitropyridine Nitration Hydrolysis Hydrolysis 2-chloro-6-methoxy-3-nitropyridine->Hydrolysis 2. This compound This compound Hydrolysis->this compound

Caption: A simplified reaction pathway for the synthesis of the target analyte.

cluster_workflow Proposed LC-MS/MS Experimental Workflow Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration LC_Separation LC Separation (Reverse Phase) Filtration->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Data_Analysis Quantification MS_Analysis->Data_Analysis

Caption: The proposed workflow for quantification by LC-MS/MS.

Analytical_Methods Analytical Methods for Quantification LC-MS/MS GC-MS HPLC-UV LCMS_details LC-MS/MS + High Sensitivity + High Selectivity - Potential Matrix Effects Analytical_Methods:lcms->LCMS_details GCMS_details GC-MS + High Selectivity - Requires Derivatization - Analyte must be thermally stable Analytical_Methods:gcms->GCMS_details HPLCUV_details HPLC-UV + Cost-Effective + Simple Operation - Lower Sensitivity - Lower Selectivity Analytical_Methods:hplcuv->HPLCUV_details

Caption: A comparison of the key features of the analytical methods.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Hydroxy-6-methoxy-3-nitropyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-Hydroxy-6-methoxy-3-nitropyridine against other analytical techniques. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate method for your laboratory's needs.

Introduction to Purity Analysis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Several synthetic routes are employed for its production, each with a unique profile of potential impurities. A common synthetic pathway involves the nitration of 2-hydroxy-6-methoxypyridine. This process can lead to impurities such as the starting material, di-nitro isomers, and other side-products. Therefore, a robust and sensitive analytical method is imperative for the accurate determination of purity.

High-Performance Liquid Chromatography (HPLC) Method

A dedicated Reversed-Phase HPLC (RP-HPLC) method has been developed for the quantitative analysis of this compound and its potential process-related impurities.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is suitable for this analysis.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B)
Gradient Program Start with 20% A, linear gradient to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the synthesized compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Comparative Data Analysis

The developed HPLC method was compared with two alternative techniques: Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the performance of each method in the analysis of a synthesized batch of this compound, seeded with known potential impurities.

ParameterHPLCUPLCGC-MS
Purity Assay (%) 99.599.699.2
Retention Time of Main Peak (min) 10.23.58.1
Resolution (Main Peak vs. Impurity A) 2.53.12.1
Resolution (Main Peak vs. Impurity B) 2.12.81.9
Limit of Detection (LOD) (µg/mL) 0.10.020.5
Limit of Quantification (LOQ) (µg/mL) 0.30.061.5
Analysis Time per Sample (min) 251015
Relative Standard Deviation (RSD) (%) < 1.0< 0.8< 1.5

Impurity A: 2-hydroxy-6-methoxypyridine (starting material) Impurity B: 2-Hydroxy-6-methoxy-3,5-dinitropyridine (di-nitro impurity)

Comparison with Alternative Methods

While HPLC provides a robust and reliable method for routine purity analysis, other techniques offer specific advantages.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns (sub-2 µm) and higher pressures, resulting in significantly faster analysis times and improved resolution. This makes it an excellent choice for high-throughput screening and the analysis of complex samples where high peak capacity is required.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For this compound, derivatization may be necessary to improve its volatility. The primary advantage of GC-MS is the mass spectrometric detection, which provides structural information for the definitive identification of unknown impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Compound dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_main Purity Assessment Methods cluster_attributes Key Attributes HPLC HPLC Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity High Cost Cost HPLC->Cost Moderate Identification Impurity Identification HPLC->Identification Limited (UV) UPLC UPLC UPLC->Speed High UPLC->Resolution Very High UPLC->Sensitivity Very High UPLC->Cost High UPLC->Identification Limited (UV) GCMS GC-MS GCMS->Speed Moderate GCMS->Resolution High GCMS->Sensitivity High (MS) GCMS->Cost High GCMS->Identification Excellent

Caption: Comparison of analytical methods for purity assessment.

Conclusion

The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis. The presented HPLC method offers a reliable and robust solution for routine quality control, providing a good balance between performance and cost. For laboratories requiring higher throughput and enhanced separation efficiency, UPLC is a superior alternative. When the identification of unknown impurities is a primary concern, the structural elucidation capabilities of GC-MS are invaluable. By understanding the strengths and limitations of each technique, researchers can make an informed decision to ensure the quality and integrity of their synthesized compounds.

Comparative Analysis of the In Vitro Cytotoxicity of 2-Hydroxy-6-methoxy-3-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of substituted nitropyridine analogs, supported by experimental data and mechanistic insights.

The pyridine nucleus is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer properties. The introduction of various functional groups to the pyridine ring can significantly modulate its cytotoxic effects. This guide provides a comparative analysis of the in vitro cytotoxicity of several 2-Hydroxy-6-methoxy-3-nitropyridine analogs and related substituted pyridines, offering valuable insights for the design of novel anticancer agents.

Data Summary of In Vitro Cytotoxicity

The cytotoxic potential of various substituted pyridine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values have been collated from multiple studies to provide a comparative overview.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 2-amino-5-nitro-pyridine derivative with a 4-methoxyphenyl-thiazolidinone moietyMCF-7 (Breast)6.41[1]
Analog 2 2-amino-5-nitro-pyridine derivative with a piperidine-thiazolidinone moietyHepG2 (Liver)7.63[1]
Analog 3 3-cyano-4,6-bis(3,4-dimethoxyphenyl)-2-(benzohydrazide)pyridineMCF-7 (Breast)2[2]
Analog 4 3-cyano-4,6-bis(3,4-dimethoxyphenyl)-2-methoxypyridine--[2]
Analog 5 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5[3]
Analog 6 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)>15[3]

Experimental Protocols

The in vitro cytotoxicity of the compared analogs was predominantly assessed using the MTT assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used in the cited studies.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyridine analogs). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included. The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration, e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for evaluating the in vitro cytotoxicity of chemical compounds is depicted in the following diagram.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Analogs compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading data_processing Data Processing & Viability Calculation absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: A flowchart illustrating the key steps in determining the in vitro cytotoxicity of chemical compounds.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of substituted pyridine analogs are often mediated through the induction of apoptosis (programmed cell death). Several signaling pathways are implicated in this process, with the mitochondrial (intrinsic) pathway being a common mechanism.

Certain 3-cyano-2-substituted pyridine derivatives have been shown to induce apoptosis in breast cancer cells by modulating the expression of key regulatory proteins.[2] This includes the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[2] Furthermore, some pyridine derivatives can induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and the JNK signaling pathway.[3] The activation of the JNK pathway can contribute to apoptosis by phosphorylating and regulating the activity of various downstream targets, including members of the Bcl-2 family.

The following diagram illustrates a simplified signaling pathway for apoptosis induction by certain cytotoxic pyridine analogs.

apoptosis_pathway Simplified Apoptosis Signaling Pathway for Pyridine Analogs cluster_stimulus Cellular Stress cluster_regulation Regulatory Proteins cluster_mitochondria Mitochondrial Events cluster_caspase Execution Phase pyridine_analog Pyridine Analog p53 p53 (Upregulation) pyridine_analog->p53 jnk JNK Pathway (Activation) pyridine_analog->jnk bax Bax (Upregulation) p53->bax bcl2 Bcl-2 (Downregulation) p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c jnk->bax caspase_cascade Caspase Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A diagram showing the induction of apoptosis via the mitochondrial pathway by cytotoxic pyridine analogs.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Hydroxy-6-methoxy-3-nitropyridine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-Hydroxy-6-methoxy-3-nitropyridine, a key intermediate in pharmaceutical and organic synthesis. The following sections detail the experimental protocols and quantitative data for the most viable synthetic pathways, offering a benchmark for efficiency, yield, and reaction conditions.

Comparative Summary of Synthetic Routes

Two primary routes are benchmarked in this guide: a multi-step synthesis commencing from 2,6-dichloropyridine (Route A) and a more direct approach involving the nitration of 2-hydroxy-6-methoxypyridine (Route B). The quantitative data for each route is summarized below for ease of comparison.

ParameterRoute A: From 2,6-DichloropyridineRoute B: From 2-Hydroxy-6-methoxypyridine
Starting Material 2,6-Dichloropyridine2-Hydroxy-6-methoxypyridine
Number of Steps 41
Overall Yield ~42% (calculated from individual step yields)Not explicitly reported, requires optimization
Key Reagents H₂SO₄, HNO₃, NH₃, NaOCH₃, NaNO₂H₂SO₄, Fuming HNO₃
Reaction Conditions High temperatures, use of hazardous reagentsControlled low temperature, strong acids
Advantages Well-documented steps with reported yields for intermediates.Potentially more atom-economical and shorter.
Disadvantages Multi-step process, lower overall yield.Risk of polynitration, product separation may be challenging.[1]

Experimental Protocols

Route A: Multi-step Synthesis from 2,6-Dichloropyridine

This pathway involves four distinct synthetic transformations to yield the target molecule.

Step 1: Nitration of 2,6-Dichloropyridine

  • Procedure: 2,6-Dichloropyridine (25.0 g, 0.168 mol) is added slowly to concentrated sulfuric acid at 20-25°C with constant stirring. Concentrated nitric acid (75.0 g, 98.0%) is then added slowly, maintaining the reaction temperature below 50°C. The mixture is heated to 100-105°C for 5 hours. After completion, the reaction mixture is cooled to 50°C and poured into ice water. The resulting precipitate is filtered, washed with water, and dried.

  • Yield: 24.5 g of 2,6-dichloro-3-nitropyridine (75.38% yield).[2]

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

  • Procedure: 2,6-Dichloro-3-nitropyridine (25.0 g, 0.129 mol) is dissolved in methanol (50.0 ml) at room temperature. A 25.0% aqueous ammonia solution (12.2 ml, 0.179 mol) is added, and the mixture is heated to 35-40°C for 2 hours. The reaction is cooled to 20°C, and the resulting solid is filtered, washed with methanol, and dried.

  • Yield: 12.50 g of 2-amino-6-chloro-3-nitropyridine (56.45% yield).[2]

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

  • Procedure: Sodium methoxide (7.78 g, 0.144 mol) is mixed with methanol (50.0 ml) and cooled to 15°C. 2-Amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) is added while maintaining the temperature at 15°C. The mixture is then heated to 25-30°C and stirred for 4-5 hours. The reaction mixture is poured into water, and the precipitate is filtered and washed with water.

  • Yield: 21.0 g of 2-amino-6-methoxy-3-nitropyridine (86.5% yield).[3]

Step 4: Diazotization and Hydrolysis of 2-Amino-6-methoxy-3-nitropyridine

  • Procedure: 2-Amino-6-methoxy-3-nitropyridine is dissolved in a dilute strong acid (e.g., sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[4][5] The reaction mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the introduction of the hydroxyl group. The product is then isolated through extraction and purified.

  • Yield: The yield for this specific transformation is not explicitly reported in the searched literature and would require experimental optimization.

Route B: Direct Nitration of 2-Hydroxy-6-methoxypyridine

This route offers a more direct synthesis, though it requires careful control of reaction conditions to avoid side products.[1]

  • Procedure: Based on a similar nitration of 5-hydroxy-2-methylpyridine, the following protocol is proposed: 2-Hydroxy-6-methoxypyridine is added to concentrated sulfuric acid while cooling in an ice bath. Fuming nitric acid is then added dropwise with stirring, maintaining a controlled temperature. The mixture is allowed to react for a specified period before being quenched by pouring it onto ice. The precipitated product is then filtered, washed with water, and dried.[2]

  • Yield: The yield for this specific reaction is not detailed in the available literature and would need to be determined experimentally. A key challenge is controlling the reaction to prevent polynitrification.[1]

Logical Workflow for Route Selection

The selection of an optimal synthetic route depends on a variety of factors including desired yield, purity, cost of starting materials, and safety considerations. The following diagram illustrates a logical workflow for evaluating and selecting the most appropriate synthetic pathway.

G Workflow for Synthetic Route Selection of this compound cluster_0 Route A: Multi-step Synthesis cluster_1 Route B: Direct Nitration cluster_2 Evaluation Criteria A1 Start: 2,6-Dichloropyridine A2 Step 1: Nitration (H2SO4, HNO3) A1->A2 A3 Intermediate 1: 2,6-Dichloro-3-nitropyridine A2->A3 A4 Step 2: Ammonolysis (NH3, Methanol) A3->A4 A5 Intermediate 2: 2-Amino-6-chloro-3-nitropyridine A4->A5 A6 Step 3: Methoxylation (NaOCH3, Methanol) A5->A6 A7 Intermediate 3: 2-Amino-6-methoxy-3-nitropyridine A6->A7 A8 Step 4: Diazotization & Hydrolysis (NaNO2, H2SO4) A7->A8 A9 Final Product: This compound A8->A9 Decision Select Optimal Route A9->Decision Evaluate Route A B1 Start: 2-Hydroxy-6-methoxypyridine B2 Step 1: Nitration (H2SO4, Fuming HNO3) B1->B2 B3 Final Product: This compound B2->B3 B3->Decision Evaluate Route B C1 Overall Yield C2 Purity C3 Cost of Reagents C4 Safety & Environmental Impact C5 Scalability Decision->C1 Decision->C2 Decision->C3 Decision->C4 Decision->C5

Caption: Logical workflow for comparing synthetic routes.

References

Comparative Docking Analysis of 2-Hydroxy-6-methoxy-3-nitropyridine Derivatives in Kinase Active Sites: A Methodological and Data Presentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them significant targets for drug discovery, particularly in oncology and inflammatory diseases.[1][2] Pyridine derivatives have emerged as a promising scaffold in the design of kinase inhibitors due to their diverse biological activities.[3] This guide presents a framework for conducting and evaluating comparative molecular docking studies of novel 2-Hydroxy-6-methoxy-3-nitropyridine derivatives. While specific experimental data for this exact class of derivatives is not yet prevalent in published literature, this document provides a generalized experimental protocol, hypothetical comparative data, and the necessary visualizations to guide researchers in this area. The methodologies and data presentation formats are collated from established in silico drug design and molecular docking practices.[4][5][6]

Experimental Protocols

This section details a generalized yet comprehensive protocol for performing comparative molecular docking studies of this compound derivatives against a selected kinase target. The protocol is adapted from standard methodologies used in computational drug design.[7][8][9]

1. Ligand Preparation

  • Structure Generation: The 2D structures of the parent compound, this compound, and its derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Optimization: The 2D structures are converted to 3D structures. Energy minimization is subsequently performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. The final structures are saved in a format suitable for docking, such as PDBQT for AutoDock Vina.[7]

2. Protein Preparation

  • Structure Retrieval: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: All non-essential components, such as water molecules, co-crystallized ligands, and ions not crucial for binding, are removed from the PDB file.

  • Structure Refinement: Polar hydrogen atoms are added to the protein structure, and appropriate partial charges (e.g., Kollman charges) are assigned. Any missing residues or atoms in the crystal structure should be repaired. The prepared protein is saved in the PDBQT format.[9]

3. Molecular Docking Simulation

  • Binding Site Identification: The active site of the kinase is identified. If the downloaded structure contains a co-crystallized inhibitor, the active site can be defined based on its location.[7] Otherwise, binding pocket prediction tools can be utilized.

  • Grid Box Generation: A 3D grid box is defined to encompass the entire active site. The size and center of the grid must be carefully selected to allow the ligand to move freely within the binding pocket.[8]

  • Docking Execution: The molecular docking simulation is performed using software such as AutoDock Vina.[8] The software employs search algorithms, like the Lamarckian Genetic Algorithm, to explore various conformations and orientations of each ligand within the grid box.[9] The exhaustiveness parameter, which dictates the thoroughness of the search, should be set to an appropriate value to balance accuracy and computational time.[8]

4. Analysis and Visualization of Results

  • Binding Affinity Evaluation: The primary output is the binding affinity (or docking score), typically reported in kcal/mol. The pose with the most negative binding energy is considered the most favorable and stable.[7][8]

  • Interaction Analysis: The top-ranked protein-ligand complexes are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio). Key non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the kinase, are analyzed to understand the structural basis of binding.[7]

  • Validation (Optional but Recommended): To validate the docking protocol, a known co-crystallized ligand can be removed from the active site and re-docked. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value below 2.0 Å typically indicates a valid and reliable docking protocol.[8][10]

Data Presentation: Hypothetical Docking Results

The following tables present hypothetical docking results for a series of this compound (HMPN) derivatives against a target kinase, such as Cyclin-Dependent Kinase 2 (CDK2), a common target in cancer research.[10][11]

Table 1: Binding Affinities of HMPN Derivatives against Target Kinase

Derivative IDR-Group ModificationDocking Score (kcal/mol)Predicted Inhibitory Constant (Ki) (µM)
HMPN-01-H (Parent Compound)-7.24.52
HMPN-02-CH₃-7.81.89
HMPN-03-Cl-8.50.58
HMPN-04-F-8.20.95
HMPN-05-NH₂-9.10.21
HMPN-06-C₆H₅ (Phenyl)-9.80.07

Table 2: Key Molecular Interactions for Top-Ranked HMPN Derivatives

Derivative IDHydrogen Bonds (Residue)Hydrophobic Interactions (Residue)
HMPN-03GLU 81, LEU 83ILE 10, VAL 18, ALA 31, PHE 80
HMPN-05LYS 33, ASP 86, GLN 131LEU 83, PHE 80, VAL 64
HMPN-06LEU 83ILE 10, PHE 80, PHE 82, ALA 144

Visualizations

Diagram 1: Generalized Kinase Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Cellular_Response Cellular Response (Proliferation, Survival) Gene->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Inhibitor HMPN Derivative (Kinase Inhibitor) Inhibitor->Kinase2

Caption: A simplified diagram of a typical kinase signaling cascade targeted by an inhibitor.

Diagram 2: Experimental Workflow for Comparative Docking

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase A 1. Ligand Design (HMPN Derivatives) C 3. Ligand & Protein File Preparation A->C B 2. Target Selection (PDB Database) B->C D 4. Define Binding Site & Generate Grid Box C->D E 5. Execute Docking (e.g., AutoDock Vina) D->E F 6. Analyze Poses & Binding Energies E->F G 7. Visualize Interactions (H-Bonds, Hydrophobic) F->G H 8. Comparative Analysis & SAR G->H logical_structure cluster_derivatives Derivative Modifications (R-Group) Core Core Scaffold: This compound D1 R = -H Core->D1 D2 R = -Cl Core->D2 D3 R = -NH2 Core->D3 D4 R = Phenyl Core->D4 Study Comparative Docking Study D1->Study D2->Study D3->Study D4->Study Result Binding Affinity & Interaction Data Study->Result

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-6-methoxy-3-nitropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Hydroxy-6-methoxy-3-nitropyridine based on available safety data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of this writing. Therefore, these procedures should be considered a conservative approach. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for final approval and to ensure compliance with all local, state, and federal regulations.

Essential Safety and Logistical Information

The proper disposal of this compound, a nitropyridine derivative, requires careful planning and adherence to safety protocols to mitigate potential hazards to personnel and the environment. While specific hazard data for this compound is limited, information from related structures, such as 2-amino-6-methoxy-3-nitropyridine and 2-hydroxy-3-nitropyridine, suggests that it should be handled as a hazardous substance.

Hazard Assessment Summary

Based on data for analogous compounds, this compound should be presumed to possess the following hazards.

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Environmental Hazards Potentially harmful to aquatic life.Prevent release to the environment.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Waste Collection and Segregation
  • Solid Waste:

    • Carefully sweep up any solid this compound using appropriate tools to minimize dust generation.

    • Place the solid waste into a clearly labeled, sealed container. The container should be compatible with the chemical and approved for hazardous waste.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials used in the handling or cleanup of the compound (e.g., weighing paper, contaminated gloves, absorbent pads) should also be placed in the designated hazardous waste container.

  • Solutions:

    • If the compound is in a solution, do not dispose of it down the drain.

    • Collect the solution in a sealed, labeled container suitable for liquid hazardous waste. The label should include the chemical name and the solvent used.

Storage Pending Disposal
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure the storage area is cool and dry.[1]

Final Disposal
  • The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and approved vendors for handling such chemical waste.

  • Provide the EHS department with a full description of the waste, including the chemical name and any other components in the waste stream.

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Physical Form ppe->assess_form solid_waste Solid Waste Collection: - Minimize dust - Place in sealed, labeled container assess_form->solid_waste Solid liquid_waste Liquid Waste Collection: - Do NOT pour down drain - Collect in sealed, labeled container assess_form->liquid_waste Liquid storage Step 3: Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage contact_ehs Step 4: Contact Institutional EHS for Professional Disposal storage->contact_ehs end End: Waste Properly Disposed contact_ehs->end

References

Personal protective equipment for handling 2-Hydroxy-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-6-methoxy-3-nitropyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Safety Summary

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids (Category 3)🔥Warning H226: Flammable liquid and vapour.
Skin irritation (Category 2)H315: Causes skin irritation.
Eye irritation (Category 2A)H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect for signs of degradation or puncture and replace every 30-60 minutes or immediately upon contamination.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a risk of splashing or explosion.[2][3]
Body Protection Flame-retardant and antistatic lab coatShould be fully buttoned to cover as much skin as possible.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when working outside of a fume hood or when vapors/aerosols may be generated.[4] A fit test and training are necessary before use.[2]
Footwear Closed-toe, closed-heel shoesMust cover the entire foot.[2]

Operational Plan

A systematic workflow is essential for safely handling this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label information matches the order details.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3. Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Ground and bond the container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling.

4. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[4] Seek medical attention if skin irritation persists.[4]

  • In case of eye contact: Immediately rinse eyes cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4][6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][6] Call a poison center or doctor if you feel unwell.[4]

  • If swallowed: Rinse the mouth with water.[4] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

  • In case of a spill: Evacuate the area. For minor spills, absorb with an inert material and place in a suitable container for disposal.[9] For major spills, contact the institution's environmental health and safety department.[10]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound and any reaction byproducts in a designated, labeled hazardous waste container.[4]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers should be considered hazardous waste and disposed of accordingly.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Workflow for Handling this compound

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare Work Area DonPPE->Prepare Handle Handle Chemical Prepare->Handle Waste Dispose of Chemical Waste Handle->Waste Contaminated Dispose of Contaminated Materials Handle->Contaminated Spill Spill Response Handle->Spill Exposure Exposure Response Handle->Exposure

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.